6-Chloro-2h-chromene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16336-27-9 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
6-chloro-2H-chromene |
InChI |
InChI=1S/C9H7ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 |
InChI Key |
GVHCIIQGXMEYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2H-chromene, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a common synthetic methodology, outlines comprehensive characterization protocols, and presents relevant physical and spectroscopic data in a structured format.
Synthesis of this compound
The synthesis of 2H-chromenes can be achieved through various strategies, including the reaction of phenols with α,β-unsaturated aldehydes, Wittig reactions, and Claisen rearrangements. A prevalent and effective method involves the acid-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde. For the synthesis of this compound, 4-chlorophenol serves as the logical starting material.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol describes the synthesis of this compound from 4-chlorophenol and acrolein, catalyzed by a phenylboronic/benzoic acid co-catalyst system.
Materials:
-
4-Chlorophenol
-
Acrolein (or its equivalent, 3-methyl-2-butenal for a dimethyl-substituted variant)
-
Phenylboronic acid
-
Benzoic acid
-
Heptane (or another suitable high-boiling, non-polar solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), benzoic acid (0.1 eq), and phenylboronic acid (0.1 eq).
-
Solvent Addition: Add heptane to the flask to create a solution or a fine suspension.
-
Reagent Addition: While stirring, add acrolein (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 98°C for heptane) and maintain for 12-24 hours. Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent on a rotary evaporator to yield this compound as the final product.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
2.2 Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using ESI or GC-MS). Acquire the mass spectrum.
-
Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
2.4 Physical Properties
Experimental Protocol:
-
Melting Point: For solid samples, determine the melting point range using a calibrated melting point apparatus to assess purity.
-
Appearance: Visually inspect the sample to determine its physical state (e.g., solid, oil), color, and crystalline form.
Quantitative Data Summary
The following tables summarize the expected physical and spectroscopic data for this compound and its derivatives. Note that data for the parent compound is scarce, and thus data from closely related, substituted analogs are included for reference.
Table 1: Physical and Mass Spectrometry Data
| Property | Description | Reference Compound |
|---|---|---|
| Molecular Formula | C₉H₇ClO | This compound |
| Molecular Weight | 166.60 g/mol | This compound |
| Appearance | Expected to be a solid or oil | - |
| Mass Spectrum (m/z) | M⁺ at 194 for C₁₀H₉ClO₂[1] | 6-Chloro-4-methyl-2H-chromen-2-one[1] |
Table 2: ¹H NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.1 - 7.3 | m | 3H | Aromatic protons (H5, H7, H8) |
| ~ 6.8 | d | 1H | Aromatic proton (likely H5) |
| ~ 5.8 | dt | 1H | Vinylic proton (H3) |
| ~ 6.5 | d | 1H | Vinylic proton (H4) |
| ~ 4.8 | d | 2H | Methylene protons (H2) |
Table 3: ¹³C NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 152 | C | C8a |
| ~ 129 | CH | C5 |
| ~ 128 | C | C6 (C-Cl) |
| ~ 127 | CH | C7 |
| ~ 125 | CH | C4 |
| ~ 122 | CH | C3 |
| ~ 121 | C | C4a |
| ~ 117 | CH | C8 |
| ~ 66 | CH₂ | C2 |
Table 4: IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~ 1640 | Medium-Strong | C=C stretch (vinylic) |
| ~ 1600, 1480 | Strong | Aromatic C=C stretch |
| ~ 1230 | Strong | Aryl-O-Alkyl C-O stretch (asymmetric) |
| ~ 1030 | Strong | Aryl-O-Alkyl C-O stretch (symmetric) |
| ~ 820 | Strong | C-Cl stretch |
References
Crystal Structure Analysis of 6-Chloro-2H-chromene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of various 6-Chloro-2H-chromene derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding their three-dimensional atomic arrangement through crystal structure analysis is paramount for structure-based drug design and the development of novel therapeutic agents. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the synthetic workflow and a key biological pathway associated with their anticancer activity.
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their structural parameters.
Table 1: Crystal Data and Structure Refinement for this compound Derivatives
| Parameter | 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one[1] | 6-Chloro-3-(2,2-dibromoacetyl)-2H-chromen-2-one[2] | 3-Acetyl-6-chloro-2H-chromen-2-one[3] | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde[4] |
| Formula | C₁₇H₁₃ClO₃ | C₁₁H₅Br₂ClO₃ | C₁₁H₇ClO₃ | C₁₀H₅ClO₃ |
| Formula Weight | 300.72 | 380.41 | 222.62 | 208.60 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 | P-1 |
| a (Å) | 15.3068 (5) | 10.136 (2) | 3.988 (2) | 6.5838 (16) |
| b (Å) | 6.9353 (2) | 10.551 (2) | 11.010 (7) | 6.9579 (17) |
| c (Å) | 14.9566 (5) | 11.011 (2) | 11.156 (7) | 10.265 (3) |
| α (°) | 90 | 90 | 97.078 (9) | 71.22 (3) |
| β (°) | 116.923 (2) | 99.48 (3) | 90.238 (10) | 85.64 (2) |
| γ (°) | 90 | 90 | 100.049 (10) | 69.29 (3) |
| Volume (ų) | 1415.66 (8) | 1160.8 (4) | 478.5 (5) | 416.0 (2) |
| Z | 4 | 4 | 2 | 2 |
| Temperature (K) | 293 | 293 | 290 | 296 |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 | 0.71073 |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and crystal structure determination of this compound derivatives.
Synthesis and Crystallization
General Procedure for the Synthesis of 6-Chloro-4-(substituted)-2H-chromen-2-one Derivatives:
A common synthetic route involves the Pechmann condensation or a multi-component reaction. For instance, the synthesis of 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin involves the reaction of 4-methyl-phenol with 6-chloro-4-bromomethylcoumarin in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dry acetone. The reaction mixture is typically stirred for an extended period, followed by precipitation, filtration, and recrystallization from a solvent like ethyl acetate to obtain single crystals suitable for X-ray diffraction.[1]
Synthesis of 6-Chloro-3-(2,2-dibromoacetyl)-2H-chromen-2-one:
This derivative can be prepared by the bromination of 3-Acetyl-6-chloro-2H-1-benzopyran-2-one. The starting material is dissolved in a solvent like chloroform, and a solution of bromine in chloroform is added. The mixture is then heated, cooled, and the resulting solid is filtered and recrystallized from a solvent such as glacial acetic acid to yield crystalline plates.[2]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound derivatives is performed using single-crystal X-ray diffraction. The general workflow is outlined below.
1. Crystal Selection and Mounting:
-
A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope.
-
The crystal should be well-formed, transparent, and free from visible defects.
-
The selected crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.
2. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software is used to integrate the raw diffraction spots and apply corrections for factors such as absorption and polarization.
4. Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
The model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Biological Activity and Signaling Pathway
Certain benzochromene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. One of the proposed mechanisms for this anticancer effect is the induction of apoptosis, or programmed cell death, through the generation of Reactive Oxygen Species (ROS).
An increase in intracellular ROS levels can lead to oxidative stress, which in turn can trigger a cascade of events culminating in apoptosis. This process often involves the mitochondrial (intrinsic) pathway of apoptosis.
The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis that may be induced by this compound derivatives.
This pathway highlights the induction of ROS by the chromene derivative, leading to mitochondrial stress. This stress results in the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance facilitates the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis and cancer cell death.[2]
References
- 1. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Chloro-2H-chromene: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 6-Chloro-2H-chromene. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of chromene derivatives. This document summarizes key data in structured tables, details experimental methodologies, and presents complex biological pathways and experimental workflows through clear, concise diagrams.
Core Physical and Chemical Properties
This compound is a halogenated derivative of the 2H-chromene heterocyclic scaffold. While extensive experimental data for the parent this compound is not widely published, the properties of closely related derivatives, such as 6-Chloro-2H-chromen-2-one, provide valuable insights. The chloro-substitution at the 6-position is known to influence the molecule's electronic properties and biological activity.
Table 1: Physical and Chemical Properties of this compound and a Related Derivative
| Property | Value (this compound) | Value (6-Chloro-2H-chromen-2-one) | Data Source |
| CAS Number | Not explicitly found in searches | 2051-59-4 | [1][] |
| Molecular Formula | C₉H₇ClO | C₉H₅ClO₂ | - |
| Molecular Weight | 166.60 g/mol | 180.59 g/mol | [1] |
| Melting Point | Data not available | 146-149 °C | [1] |
| Boiling Point | Data not available | Data not available | - |
| Density | Data not available | Data not available | - |
| Solubility | Data not available | Soluble in various organic solvents | [3] |
Synthesis and Reactivity
The synthesis of 2H-chromene derivatives can be achieved through various catalytic methodologies. These strategies often involve the formation of the benzopyran ring through cyclization reactions.
General Synthesis of 2H-Chromenes
A common approach to synthesizing the 2H-chromene scaffold involves the reaction of salicylaldehydes with various reagents to construct the pyran ring. Catalytic methods employing transition metals or organocatalysts are frequently utilized to achieve high yields and selectivity. For instance, iron-catalyzed intramolecular alkyne-carbonyl metathesis is a method compatible with a wide range of functional groups, including chloro substituents.[4]
Caption: General synthetic pathway for 2H-chromene derivatives.
Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one
A specific protocol for a related compound, 6-Chloro-4-methyl-2H-chromen-2-one, involves the reaction of a hydroxycoumarin with phosphoryl chloride (POCl₃).[5]
Experimental Protocol:
-
A solution of the starting hydroxycoumarin (1 mmol) is prepared in a suitable solvent.
-
Phosphoryl chloride (5 mL) is added to the solution.
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the product is isolated and purified, often by recrystallization from a solvent mixture like ethanol/DMF, to yield the 6-chloro-2-oxo-2H-chromene derivative.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound and its derivatives.
Table 2: Spectroscopic Data for a this compound Derivative
| Technique | Key Observations for 6-Chloro-4-methyl-2H-chromen-2-one | Reference |
| IR (cm⁻¹) | 1695-1710 (C=O stretching) | [5] |
| ¹H-NMR (δ ppm) | 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02–7.53 (m, 3H, Ar-H) | [5] |
| ¹³C-NMR (δ ppm) | 18.9 (Me), 115.6 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (benzene), 161.4 (C=O) | [5] |
| Mass Spec (m/z) | 194 (M⁺) | [5] |
Biological Activity and Signaling Pathways
Derivatives of 2H-chromene have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] Notably, certain 2H-chromene analogs have been identified as antagonists of the P2Y₆ receptor, a G-protein coupled receptor involved in various physiological and pathological processes.
P2Y₆ Receptor Antagonism
The P2Y₆ receptor is activated by uridine diphosphate (UDP) and signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. Antagonism of this receptor by 2H-chromene derivatives can modulate these signaling events, suggesting therapeutic potential in conditions like inflammation and cancer.
Caption: P2Y6 receptor signaling and inhibition by 2H-chromene derivatives.
Experimental Protocol: Calcium Mobilization Assay
The antagonistic activity of compounds on the P2Y₆ receptor is often evaluated using a calcium mobilization assay in cells expressing the receptor.
Experimental Workflow:
Caption: Workflow for assessing P2Y6 receptor antagonism.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their synthesis is accessible through modern catalytic methods, and their biological activities, particularly as P2Y₆ receptor antagonists, make them promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing and future research endeavors.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. mdpi.com [mdpi.com]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of Chromene Derivatives, chromeno[2,3-d][1,3]oxazine derivatives, and chromeno[2,3-d]pyrimidine derivatives [ejchem.journals.ekb.eg]
The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2H-chromene scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Its inherent reactivity and amenability to chemical modification have established it as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and biological significance of the this compound core, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and synthetic workflows.
Synthesis and Reactivity
The this compound scaffold can be synthesized through various methodologies, with the choice of route often dictated by the desired substitution pattern. A common and effective approach involves the Pechmann condensation or similar cyclization reactions starting from appropriately substituted phenols and β-ketoesters or their equivalents. The chloro-substituent at the 6-position influences the electron density of the aromatic ring, thereby affecting the course of electrophilic and nucleophilic substitution reactions.
General Synthetic Workflow
The synthesis of this compound derivatives typically follows a convergent strategy where the core scaffold is first assembled and subsequently functionalized. This allows for the generation of a library of analogues with diverse functionalities.
Key Synthetic Data
The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.
Table 1: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one
| Starting Material | Reagent | Solvent | Method | Yield (%) | Melting Point (°C) | Reference |
| 4-Chlorophenol | Ethyl acetoacetate | H₂SO₄ | Pechmann Condensation | 80 | 236-238 | [1] |
Table 2: Spectroscopic Data for 6-Chloro-4-methyl-2H-chromen-2-one [1]
| Technique | Data |
| IR (cm⁻¹) | 1695-1710 (C=O) |
| ¹H NMR (CDCl₃, δ ppm) | 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02-7.53 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 18.9 (CH₃), 115.6 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (aromatic C), 161.4 (C=O) |
| MS (m/z) | 194 (M⁺) |
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one[1]
-
Reaction Setup: To a stirred solution of 4-chlorophenol (10 mmol) in concentrated sulfuric acid (20 mL), slowly add ethyl acetoacetate (12 mmol) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a mixture of ethanol and dimethylformamide (3:1) to afford pure 6-chloro-4-methyl-2H-chromen-2-one as yellow crystals.
Biological Activity and Signaling Pathways
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, underscoring their potential as therapeutic agents. Notably, they have been investigated as P2Y₆ receptor antagonists and enzyme inhibitors.
P2Y₆ Receptor Antagonism
Certain this compound derivatives act as antagonists of the P2Y₆ receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.
Table 3: P2Y₆ Receptor Antagonist Activity
| Compound | IC₅₀ (µM) | Assay | Reference |
| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | 1.79 | Calcium Mobilization |
P2Y₆ Receptor Signaling Pathway
The P2Y₆ receptor, upon activation by its endogenous ligand UDP, primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Experimental Protocol: Calcium Mobilization Assay for P2Y₆ Receptor Antagonism
-
Cell Culture: Culture human astrocytoma cells stably expressing the human P2Y₆ receptor in a suitable medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye and add the test compounds (this compound derivatives) at various concentrations. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject the P2Y₆ receptor agonist UDP and immediately measure the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the UDP-induced fluorescence signal. Calculate IC₅₀ values from the dose-response curves.
α-Amylase Inhibition
Derivatives of 6-sulfonamide-2H-chromene have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This positions them as potential candidates for the management of type 2 diabetes.
Table 4: α-Amylase Inhibitory Activity of 6-Sulfonamide-2H-chromene Derivatives
| Compound | IC₅₀ (µM) | Reference |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 | |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 1.08 ± 0.02 |
Experimental Protocol: α-Amylase Inhibitory Assay
-
Reagent Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution (1% w/v) as the substrate. Prepare a dinitrosalicylic acid (DNS) color reagent.
-
Reaction Mixture: In a test tube, mix the α-amylase solution with the test compound (6-sulfonamide-2H-chromene derivative) at various concentrations and pre-incubate at 37 °C for 10 minutes.
-
Enzymatic Reaction: Add the starch solution to initiate the reaction and incubate at 37 °C for 20 minutes.
-
Stopping the Reaction: Add the DNS reagent to stop the reaction and boil for 5 minutes to allow for color development.
-
Measurement: After cooling, measure the absorbance of the solution at 540 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). Calculate IC₅₀ values from the dose-response curves.
Conclusion
The this compound scaffold represents a versatile and synthetically accessible core for the development of novel bioactive compounds. Its reactivity allows for the introduction of a wide range of functional groups, leading to the discovery of potent modulators of various biological targets. The detailed synthetic protocols and biological assay methods provided in this guide serve as a valuable resource for researchers engaged in the exploration of this important heterocyclic system for drug discovery and development.
References
Preliminary Biological Screening of 6-Chloro-2H-chromene Analogs: An In-depth Technical Guide
This guide provides a comprehensive overview of the preliminary biological screening of 6-Chloro-2H-chromene analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antimicrobial, anticancer, and antioxidant properties of these compounds, complete with detailed experimental protocols and data presented for comparative analysis.
Introduction
Chromene, or benzopyran, is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of the 2H-chromene core can significantly influence the molecule's physicochemical properties and biological activity, making this compound analogs a promising area of research for the development of new therapeutic agents.[3] This guide focuses on the initial in vitro screening of these analogs to identify lead compounds for further investigation.
Antimicrobial Activity
This compound derivatives have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.
Data Presentation
| Compound | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | Bacillus cereus (Gram-positive) | - | - | [3] |
| Staphylococcus aureus (Gram-positive) | - | - | [3] | |
| Escherichia coli (Gram-negative) | - | - | [3] | |
| Pseudomonas aeruginosa (Gram-negative) | - | - | [3] | |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | - | [4] |
| Multidrug-resistant S. epidermidis | 1-4 | - | [4] |
Note: Specific quantitative data for the first compound was not available in the provided search results, but the study confirmed its screening against the listed bacteria.
Experimental Protocols
Agar Well Diffusion Method
This method is a standard preliminary test for antimicrobial activity.
-
Media Preparation: Nutrient agar for bacteria or Potato Dextrose Agar for fungi is prepared and sterilized.[5]
-
Inoculation: The sterile media is poured into petri plates and allowed to solidify. A standardized microbial suspension is then uniformly swabbed over the agar surface.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[5] A negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin) are also included.[5]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium without inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Visualization
Workflow for the Agar Well Diffusion Antimicrobial Assay.
Anticancer Activity
The cytotoxic potential of this compound analogs is a significant area of investigation, with studies often employing various human cancer cell lines. The primary method for assessing anticancer activity is the MTT assay, which measures cell viability.
Data Presentation
| Compound | Cell Line | IC50 (µM) | Reference |
| Chromene-Azo Sulfonamide Hybrids (general class) | HepG-2 (Liver Carcinoma) | Varies | [6] |
| MCF-7 (Breast Adenocarcinoma) | Varies | [6] | |
| HCT-116 (Colon Carcinoma) | Varies | [6] | |
| 2H-chromene derivative (EMAC10163b) | hCA IX and XII inhibitor | Ki = 0.53 µM (hCA IX), Ki = 0.47 µM (hCA XII) | [7] |
| 1H-benzo[f]chromene derivatives | MCF-7/ADR (Resistant Breast Cancer) | Varies | [8] |
Note: Specific IC50 values for 6-chloro analogs were not detailed in the initial search results, but these studies indicate the screening of related chromene structures against cancer cell lines.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.[6]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualization
Potential signaling pathway for anticancer activity.
Antioxidant Activity
The antioxidant potential of this compound analogs can be evaluated through various in vitro assays that measure their ability to scavenge free radicals.
Data Presentation
| Compound Class | Assay | Activity | Reference |
| 2H-chromen-2-one derivatives | DPPH radical scavenging | Moderate activity | [9] |
| Superoxide radical anion scavenging | Moderate activity | [9] | |
| Ferric reducing antioxidant power (FRAP) | Low activity | [9][10] | |
| 4-hydroxy-chromene-2-one derivatives | DPPH radical scavenging | High activity for some derivatives | [11] |
| Hydroxyl radical scavenging | High activity for some derivatives | [11] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Compound Addition: Different concentrations of the test compound are added to the DPPH solution. A control (DPPH solution without the test compound) is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction: The test compound is mixed with the FRAP reagent and incubated.
-
Absorbance Measurement: The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change with that of a standard antioxidant (e.g., Trolox or ascorbic acid).[10]
Visualization
Logical relationship in antioxidant assays.
Conclusion
The preliminary biological screening of this compound analogs reveals their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute further investigations into the antimicrobial, anticancer, and antioxidant properties of this promising class of compounds. Structure-activity relationship (SAR) studies, informed by these initial screenings, will be crucial in optimizing the potency and selectivity of this compound derivatives for specific therapeutic targets.
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. uomphysics.net [uomphysics.net]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Basic Mechanism of Action of 6-Chloro-2H-chromene Derivatives as P2Y6 Receptor Antagonists
Disclaimer: This technical guide focuses on the mechanism of action of substituted 6-chloro-2H-chromene derivatives. Extensive research has identified these compounds as potent antagonists of the P2Y6 receptor. To date, there is limited publicly available scientific literature detailing the specific mechanism of action of the unsubstituted parent compound, this compound. Therefore, this document will detail the well-documented activity of its derivatives.
Core Mechanism of Action: P2Y6 Receptor Antagonism
The primary mechanism of action for biologically active this compound derivatives is the antagonism of the P2Y6 receptor (P2Y6R). P2Y6R is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand uridine diphosphate (UDP). The binding of this compound derivatives to P2Y6R blocks the downstream signaling cascades typically initiated by UDP.
P2Y6 Receptor Signaling Pathways
Activation of the P2Y6 receptor by UDP leads to the stimulation of two primary signaling pathways:
-
Gαq/PLC/Ca2+ Pathway: Upon ligand binding, the Gαq subunit of the associated G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as inflammation and cell migration.
-
Gα13/ROCK Pathway: The Gα13 subunit, also activated by the P2Y6 receptor, engages the RhoA/ROCK signaling cascade. This pathway is crucial for the regulation of the actin cytoskeleton, focal adhesion formation, and cell motility.
By acting as antagonists, this compound derivatives prevent these signaling events from occurring, thereby inhibiting the physiological and pathological processes mediated by P2Y6R activation.
Quantitative Data
The following table summarizes the reported potency of a representative this compound derivative. It is important to note that this data is for a substituted analogue and not the parent this compound.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene (analogue 12) | Human P2Y6 Receptor | Calcium Mobilization | 1.79 µM | [1] |
Experimental Protocols
The following is a generalized protocol for a key experiment used to characterize P2Y6 receptor antagonists.
Intracellular Calcium Mobilization Assay
This assay is a common method to screen for and characterize P2Y6 receptor antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y6R agonist like UDP.
1. Cell Culture and Preparation:
- Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media and conditions.
- On the day of the experiment, cells are harvested and washed with a buffer solution.
- Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in the dark. This dye will fluoresce upon binding to free calcium.
- After incubation, the cells are washed to remove excess dye and resuspended in a buffer.
2. Compound Treatment and Agonist Stimulation:
- The cell suspension is dispensed into a multi-well plate.
- The test compounds (this compound derivatives) at various concentrations are added to the wells and incubated for a specific period to allow for binding to the receptor.
- A baseline fluorescence reading is taken.
- The P2Y6R agonist, UDP, is then added to the wells to stimulate the receptor.
3. Data Acquisition and Analysis:
- Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are monitored in real-time using a fluorescence plate reader.
- The inhibitory effect of the test compound is calculated as the percentage reduction in the UDP-induced fluorescence signal compared to a control (cells treated with vehicle instead of the compound).
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Chloro-2H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene scaffolds are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 6-chloro substitution on the chromene ring, in particular, has been explored for its potential to enhance biological efficacy. Traditional methods for the synthesis of these derivatives often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[4] This document provides detailed protocols and application notes for the microwave-assisted synthesis of various 6-Chloro-2H-chromene derivatives, targeting researchers in medicinal chemistry and drug development.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of chromene derivatives offers several key benefits over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.
-
Higher Yields: Increased reaction efficiency often leads to higher product yields.
-
Improved Purity: The reduction in side reactions under controlled microwave conditions can result in cleaner products, simplifying purification processes.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional refluxing.
-
Green Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the microwave-assisted synthesis of various this compound derivatives, highlighting the reaction conditions, yields, and reaction times.
| Entry | Product | Starting Materials | Solvent | Catalyst/Reagent | Power (W) / Temp (°C) | Time (min) | Yield (%) |
| 1 | 6-Chloro-4-methyl-2H-chromen-2-one | 4-Chlorophenol, Ethyl acetoacetate | - | H₂SO₄ | 300 W | 5 | 85 |
| 2 | 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | 6-Chloro-4-methyl-2H-chromen-2-one, Selenium dioxide | DMF | Glacial Acetic Acid | 400 W / 120°C | 8-10 | 96 |
| 3 | 2-Amino-4-(4-chlorophenyl)-6-chloro-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, 4-Chlorobenzaldehyde | Ethanol | Piperidine | 350 W | 5 | 92 |
| 4 | 2-Amino-6-chloro-4-phenyl-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, Benzaldehyde | Ethanol | Piperidine | 350 W | 4 | 94 |
| 5 | 2-Amino-6-chloro-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 5-Chlorosalicylaldehyde, Malononitrile, 4-Methoxybenzaldehyde | Ethanol | Piperidine | 350 W | 6 | 90 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
This protocol details the two-step microwave-assisted synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate for further derivatization.
Step 1: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one
-
In a microwave-safe vessel, combine 4-chlorophenol (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 5 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 6-chloro-4-methyl-2H-chromen-2-one.
Step 2: Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
-
In a microwave-safe vessel, add 6-chloro-4-methyl-2H-chromen-2-one (1 mmol) and selenium dioxide (1.1 mmol).
-
Add dimethylformamide (DMF, 5 mL) as the solvent and a few drops of glacial acetic acid.
-
Seal the vessel and irradiate in a microwave reactor at 400 W, maintaining the temperature at 120°C for 8-10 minutes.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2-Amino-4-aryl-6-chloro-4H-chromene-3-carbonitriles
This one-pot, three-component reaction provides an efficient route to a library of 2-amino-4H-chromene derivatives.
-
In a microwave-safe reaction vessel, combine 5-chlorosalicylaldehyde (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add ethanol (10 mL) as the solvent and piperidine (2-3 drops) as a catalyst.
-
Seal the vessel and subject it to microwave irradiation at 350 W for the time specified in Table 1.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Biological Signaling Pathway
Certain 4-aryl-4H-chromene derivatives have been reported to exhibit anticancer activity by inducing apoptosis. One of the proposed mechanisms involves the activation of the extrinsic apoptotic pathway through the inhibition of signaling kinases like Src, leading to the activation of caspase-8.[1]
Caption: Proposed extrinsic apoptotic pathway induced by this compound derivatives in cancer cells.
Conclusion
Microwave-assisted synthesis represents a highly efficient and environmentally benign methodology for the preparation of this compound derivatives. The protocols outlined in this document provide a solid foundation for researchers to synthesize a variety of these compounds for further investigation in drug discovery programs. The significant reduction in reaction times and improved yields make MAOS an attractive technique for the rapid generation of compound libraries for biological screening. Further studies into the specific signaling pathways affected by these derivatives will be crucial in elucidating their therapeutic potential.
References
- 1. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved via the Vilsmeier-Haack formylation of commercially available 6-chlorocoumarin.
Overview
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this protocol, the Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then reacts with 6-chlorocoumarin to introduce a formyl group at the C-3 position of the coumarin ring.
Experimental Protocol
Materials and Equipment:
-
6-chlorocoumarin
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution, 10%
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorocoumarin in anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Precipitation: Adjust the pH of the aqueous mixture to 10 by the slow addition of a 10% sodium hydroxide (NaOH) solution. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and DMF.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to yield 6-chloro-2-oxo-2H-chromene-3-carbaldehyde as a solid. Dry the purified product under vacuum.[1]
Data Presentation
| Parameter | Value | Reference Compound |
| Molecular Formula | C₁₀H₅ClO₃ | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde |
| Molecular Weight | 208.60 g/mol | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde |
| Typical Yield | 60-70% | Based on similar Vilsmeier-Haack formylations |
| Melting Point | Not available | - |
| Appearance | Expected to be a solid | General observation for similar compounds |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton expected ~10.1 ppm; Aromatic protons in the range of 7.0-8.5 ppm. | Inferred from 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde[1] |
| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde carbonyl ~188 ppm; Lactone carbonyl ~160 ppm; Aromatic carbons in the range of 110-155 ppm. | Inferred from 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde[1] |
| IR (KBr, cm⁻¹) | C=O (lactone) ~1720-1740 cm⁻¹; C=O (aldehyde) ~1680-1700 cm⁻¹. | General expected ranges |
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of 6-Chloro-2H-Chromene Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on 6-Chloro-2H-chromene libraries. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.
Target Identification and Rationale
This compound derivatives have been shown to modulate the activity of various biological targets. High-throughput screening of libraries containing this scaffold can lead to the identification of potent and selective modulators for targets implicated in a range of diseases. Key biological targets for which chromene derivatives have shown activity include:
-
G-Protein Coupled Receptors (GPCRs): Specifically, the P2Y6 receptor, which is involved in inflammation, cancer, and metabolic disorders.[1][2]
-
Phosphodiesterases (PDEs): Such as Phosphodiesterase 2 (PDE2), a target for cognitive and cardiovascular diseases.
-
Enzymes involved in metabolic diseases: Including α-amylase and α-glucosidase, which are key targets for the management of type 2 diabetes.[3][4]
-
Nuclear Receptors: Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a master regulator of adipogenesis and insulin sensitivity, is a key target in metabolic diseases.[3][4]
-
Viral Proteins: Chromene derivatives have also been investigated as antiviral agents, for instance, by inhibiting viral coat protein assembly.
High-Throughput Screening Workflow
A typical HTS workflow for a this compound library involves several stages, from initial assay development to hit confirmation and characterization.
Caption: A generalized workflow for a high-throughput screening campaign of a this compound library.
Quantitative Data Summary
The following tables summarize quantitative data from studies on chromene derivatives, including 6-sulfonamide-2H-chromene compounds, which are structurally related to the this compound scaffold and are often included in screening libraries.
Table 1: Inhibitory Activity of 6-Sulfonamide-2H-Chromene Derivatives against α-Amylase and α-Glucosidase [3][4][5]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 2 | α-Amylase | 1.76 ± 0.01 | Acarbose | 0.43 ± 0.01 |
| Derivative 9 | α-Amylase | 1.08 ± 0.02 | Acarbose | 0.43 ± 0.01 |
| Derivative 2 | α-Glucosidase | 0.548 ± 0.02 (µg/mL) | Acarbose | 0.604 ± 0.02 (µg/mL) |
| Derivative 9 | α-Glucosidase | 2.44 ± 0.09 (µg/mL) | Acarbose | 0.604 ± 0.02 (µg/mL) |
Table 2: PPAR-γ Transactivation Activity of 6-Sulfonamide-2H-Chromene Derivatives [3][4][6]
| Compound | Target | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Derivative 2 | PPAR-γ | 3.152 ± 0.03 | Pioglitazone | 4.884 ± 0.29 |
| Derivative 9 | PPAR-γ | 3.706 ± 0.32 | Pioglitazone | 4.884 ± 0.29 |
Table 3: P2Y6 Receptor Antagonist Activity of 2H-Chromene Derivatives [1][2]
| Compound | Target | IC50 (µM) |
| 6-fluoro-2H-chromene analog | P2Y6 Receptor | 1 - 2 |
| This compound analog | P2Y6 Receptor | 1 - 2 |
| 6,8-difluoro-2H-chromene analog | P2Y6 Receptor | 2.99 |
Table 4: PDE2 Inhibitory Activity of 6H-benzo[c]chromen-6-one Derivatives [7]
| Compound | Target | IC50 (µM) |
| Derivative 1f | PDE2 | 3.67 ± 0.47 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key targets modulated by chromene derivatives.
Caption: Simplified signaling pathway of the P2Y6 receptor.
Caption: Crosstalk between cGMP and cAMP signaling mediated by PDE2.
Caption: PPAR-γ signaling pathway leading to improved insulin sensitivity.
Experimental Protocols
Protocol 1: Fluorescence-Based Calcium Mobilization Assay for P2Y6 Receptor Antagonists
This protocol is designed to identify antagonists of the P2Y6 receptor by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human P2Y6 receptor
-
This compound library (10 mM stock in DMSO)
-
UDP (agonist)
-
Fluo-4 AM calcium indicator
-
Probenecid
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed P2Y6-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the this compound library compounds to an intermediate concentration in assay buffer.
-
Using an automated liquid handler, add the diluted compounds to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare an agonist solution of UDP at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Initiate fluorescence reading and, after establishing a stable baseline, inject the UDP solution into each well.
-
Continue to measure the fluorescence intensity for 1-2 minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the control wells (with and without agonist).
-
Hits are typically defined as compounds that inhibit the UDP-induced calcium signal by a certain threshold (e.g., >50%).
-
Protocol 2: Enzyme Inhibition Assay for α-Amylase and α-Glucosidase
This protocol is designed to identify inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.
Materials:
-
α-Amylase from porcine pancreas
-
α-Glucosidase from Saccharomyces cerevisiae
-
Starch solution (for α-amylase)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)
-
This compound library (10 mM stock in DMSO)
-
Phosphate buffer (pH 6.9 for α-amylase, pH 6.8 for α-glucosidase)
-
Dinitrosalicylic acid (DNS) reagent (for α-amylase)
-
Sodium carbonate solution
-
384-well clear microplates
-
Microplate reader (absorbance)
Methodology for α-Amylase Inhibition:
-
Reaction Setup:
-
Add phosphate buffer, starch solution, and the this compound library compound to each well of a 384-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Addition:
-
Add the α-amylase solution to each well to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Color Development:
-
Add DNS reagent to each well to stop the reaction.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add distilled water to dilute the mixture.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the absorbance values compared to the control.
-
Methodology for α-Glucosidase Inhibition:
-
Reaction Setup:
-
Add phosphate buffer and the this compound library compound to each well of a 384-well plate.
-
Add the α-glucosidase solution and pre-incubate at 37°C for 15 minutes.
-
-
Substrate Addition:
-
Add pNPG solution to each well to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Add sodium carbonate solution to stop the reaction.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm (due to the release of p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the absorbance values compared to the control.
-
These application notes and protocols provide a framework for the high-throughput screening of this compound libraries. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation to ensure robust and reproducible results. The diverse biological activities of this compound class make it a promising scaffold for the discovery of novel therapeutic agents.
References
- 1. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Innovation of 6-sulfonamide-2 H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anticancer Activity of 6-Chloro-2H-chromene Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro anticancer activity of 6-Chloro-2H-chromene derivatives and detailed protocols for assessing their efficacy in cancer cell lines.
Data Presentation
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | K562 (Leukemia) | 38.7 | [1] |
| Benzochromene Derivative (unspecified) | MCF-7 (Breast) | 4.6 - 21.5 | [2] |
| Chlorinated 2-amino-3-carbonitrile chromene derivative (Compound 4f) | MCF-7 (Breast) | 4.74 µg/ml | [3] |
| Chlorinated 2-amino-3-carbonitrile chromene derivative (Compound 4h) | MCF-7 (Breast) | 21.97 µg/ml | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro anticancer activity of this compound and its derivatives are provided below.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivative (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the this compound derivative for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.
Materials:
-
Treated and untreated cancer cells
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells after treatment with the this compound derivative.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-Chloro-2H-chromene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 6-Chloro-2H-chromene compounds. This document includes detailed protocols for evaluating their efficacy and summarizes available quantitative data to facilitate further research and development in the field of antimicrobial drug discovery.
Introduction
Chromene derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6th position of the chromene ring has been shown to enhance the antimicrobial and antifungal potency of these compounds. This document outlines the current understanding of the antimicrobial and antifungal activities of this compound derivatives, provides detailed experimental protocols for their evaluation, and presents a summary of their activity in a structured format.
Putative Mechanism of Action
The antimicrobial and antifungal effects of chromene derivatives are believed to be multifactorial, targeting various essential cellular processes in microorganisms. While the precise signaling pathways for this compound compounds are still under investigation, the general mechanisms for chromenes involve:
-
Inhibition of Cell Wall Synthesis: Some chromene compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of DNA Replication and Synthesis: Certain derivatives have been shown to inhibit essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, thereby preventing microbial proliferation.
-
Interference with Protein Synthesis: Chromenes can also target ribosomal machinery, disrupting the translation process and inhibiting the synthesis of essential proteins.
Data Presentation
The following tables summarize the reported antimicrobial and antifungal activities of various this compound derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | 125 | 250 | 250 | >250 | [1] |
| Derivative A | 62.5 | 125 | 125 | 250 | [1] |
| Derivative B | 31.25 | 62.5 | 62.5 | 125 | [1] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Trichophyton rubrum | Reference |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | 250 | >250 | 125 | [1] |
| Derivative C | 125 | 250 | 62.5 | [1] |
| 2-tert-Butyl-6-chloro-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol | 22.1-184.2 (µM) | >199.8 (µM) | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and can be adapted for the specific this compound compounds being tested.
Experimental Workflow
The general workflow for screening and evaluating the antimicrobial and antifungal activity of this compound compounds is depicted below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound compounds
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each this compound compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to the microorganisms (typically ≤1%).
-
-
Inoculum Preparation:
-
For bacteria, culture the strains overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
For fungi, grow the fungal strains on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through a solid agar medium to inhibit the growth of a lawn of microorganisms.
Materials:
-
This compound compounds
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
Sterile cork borer or pipette tips
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Agar Plate Preparation:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation and Seeding:
-
Prepare a microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a uniform lawn of microorganisms. Allow the plate to dry for a few minutes.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Prepare solutions of the this compound compounds in DMSO at a known concentration (e.g., 1 mg/mL).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Use DMSO as a negative control in one well and a standard antibiotic or antifungal solution as a positive control in another well.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-72 hours (fungi).
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of new antimicrobial and antifungal agents. The data and protocols presented in these application notes provide a valuable resource for researchers in the field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and spectrum of activity of these compounds, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.
References
Application Notes and Protocols: Enzyme Inhibition Kinetics of 6-Chloro-2H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzyme inhibition kinetics of 6-Chloro-2H-chromene derivatives. This class of compounds has demonstrated significant inhibitory activity against a range of clinically relevant enzymes, positioning them as promising scaffolds for drug discovery and development. This document outlines their activity against key enzymes, presents detailed experimental protocols for assessing their inhibitory potential, and visualizes the underlying biochemical processes.
Overview of Enzyme Inhibition
This compound derivatives have been investigated for their inhibitory effects on several important enzyme classes, including:
-
Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs. Certain isoforms are also implicated in cancer.
-
Protein Tyrosine Kinases (PTKs): These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes.
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine and is a primary therapeutic approach for Alzheimer's disease.
The inhibitory potency and mechanism of action of this compound derivatives are highly dependent on the specific substitutions on the chromene core. The following sections provide detailed quantitative data and experimental methodologies for evaluating these interactions.
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of representative this compound derivatives and related analogs against various enzyme targets.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by a 6-Chloro-4H-chromen-4-one Derivative
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM)[1] |
| 6-chloro-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA I | >10000 |
| hCA II | 35.1 | |
| hCA IX | >10000 | |
| hCA XII | 619.1 |
Table 2: Inhibition of α-Amylase and α-Glucosidase by 6-Sulfonamide-2H-chromene Derivatives
| Compound | Target Enzyme | IC₅₀ (µM)[2][3] |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (Compound 2) | α-Amylase | 1.76 ± 0.01 |
| α-Glucosidase | 0.548 ± 0.02 (µg/mL) | |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (Compound 9) | α-Amylase | 1.08 ± 0.02 |
| α-Glucosidase | 2.44 ± 0.09 (µg/mL) | |
| Acarbose (Reference) | α-Amylase | 0.43 ± 0.01 |
| α-Glucosidase | 0.604 ± 0.02 (µg/mL) |
Table 3: Inhibition of Cholinesterases and BACE1 by Imino-2H-chromene Derivatives
| Compound | Target Enzyme | IC₅₀ (µM)[4] | % Inhibition (at 30 µM)[4] |
| Compound 10a (benzyl pendant) | BuChE | 3.3 | - |
| AChE | - | 24.4 | |
| Compound 10c (fluorobenzyl moiety) | BACE1 | 6.31 | - |
Experimental Protocols
This section provides detailed protocols for the key enzyme inhibition assays cited in this document.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol is used to determine the inhibition constants (Kᵢ) for carbonic anhydrase isoforms.
Materials:
-
Stopped-flow instrument
-
Carbonic Anhydrase (human isoforms I, II, IX, or XII)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solution (in DMSO)
-
Syringes and tubing for the stopped-flow instrument
Procedure:
-
Prepare a solution of the CA isoenzyme in the appropriate buffer.
-
Prepare a CO₂-saturated solution.
-
Prepare a solution of the pH indicator in the same buffer.
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution and the other syringe with the CO₂-saturated solution containing the pH indicator.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change in the first few seconds of the reaction.
-
The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Protein Tyrosine Kinase Inhibition Assay
This is a general protocol for assessing the inhibition of protein tyrosine kinases.
Materials:
-
Purified protein tyrosine kinase (e.g., p60^c-src^)
-
Substrate (e.g., poly [Glu,Tyr] (4:1))
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, MnCl₂)
-
96-well microtiter plates
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ELISA-based with anti-phosphotyrosine antibody)
-
Inhibitor stock solution (in DMSO)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the protein tyrosine kinase, substrate, and assay buffer in a 96-well plate.
-
Add various concentrations of the this compound derivative to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Radioactive method: Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.
-
Non-radioactive method (ELISA): Use an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate to generate a colorimetric or chemiluminescent signal, which is read on a plate reader.
-
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This protocol is used to screen for inhibitors of α-glucosidase.[5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Inhibitor stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Add the α-glucosidase enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the this compound derivative to the wells and pre-incubate at 37°C for 5 minutes.[5]
-
Initiate the reaction by adding the pNPG substrate solution to each well.[5]
-
Incubate the plate at 37°C for 20 minutes.[5]
-
Stop the reaction by adding sodium carbonate solution.[5]
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Inhibitor stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE) to the wells of a 96-well plate.
-
Add various concentrations of the this compound derivative to the wells and incubate at 25°C for 10 minutes.[6]
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.[6]
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
To determine the mechanism of inhibition, the assay is performed at various substrate and inhibitor concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots. A mixed-type inhibition pattern was observed for an imino-2H-chromene derivative against BuChE.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the enzyme inhibition kinetics of this compound derivatives.
Caption: General workflow for determining enzyme inhibition kinetics.
References
- 1. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: 6-Chloro-2H-chromene as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-2H-chromene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this scaffold, complete with detailed experimental protocols and quantitative biological data to facilitate further research and drug development endeavors.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, establishing this scaffold as a valuable starting point for the design of novel therapeutic agents. Key application areas include:
-
Antimicrobial Agents: Several this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of cell membrane integrity and inhibition of essential cellular processes.
-
Anticancer Agents: The anticancer potential of this scaffold has been extensively explored. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.
-
P2Y6 Receptor Antagonists: A notable application of this compound derivatives is their role as antagonists of the P2Y6 receptor, a G protein-coupled receptor involved in inflammation and other physiological processes. This makes them attractive candidates for the development of drugs targeting inflammatory diseases.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for selected this compound derivatives from various studies.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4a | Klebsiella pneumoniae | 20 | Not Reported | [1] |
| 4a | Bacillus anthracis | Sensitive | Not Reported | [1] |
| 4c | Bacillus anthracis | Sensitive | Not Reported | [1] |
| 4d | Bacillus anthracis | Sensitive | Not Reported | [1] |
| 4a | Streptococcus faecalis | Sensitive | Not Reported | [1] |
| 4c | Streptococcus faecalis | Sensitive | Not Reported | [1] |
| 4d | Streptococcus faecalis | Sensitive | Not Reported | [1] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Clpgc | K562 (Leukemia) | 102 ± 1.6 | [2] |
| pgc | K562 (Leukemia) | 278 ± 2.7 | [2] |
| 6e | MCF-7 (Breast Cancer) | IC50 determined | [3] |
| 6j | MCF-7 (Breast Cancer) | IC50 determined | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques in other laboratories.
Protocol 1: Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
This protocol describes a conventional method for the synthesis of a key intermediate, 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde.
Materials:
-
6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde
-
Phosphoryl chloride (POCl₃)
-
Anhydrous Ethanol (EtOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
To a stirred mixture of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1.90 g, 10 mmol) in anhydrous EtOH (30 mL), add POCl₃ (5 mL) dropwise at 5–10 °C using an ice bath.
-
After the addition is complete, continue stirring at the same temperature for 1 hour.
-
Allow the reaction mixture to stand overnight at 0 °C.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid successively with water.
-
Air-dry the product.
-
Recrystallize the crude product from EtOH to obtain pure 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde as an orange solid.[4]
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol outlines the procedure for evaluating the antimicrobial activity of synthesized compounds.
Materials:
-
Muller Hinton Agar
-
Sterile petri dishes
-
Bacterial cultures (e.g., Klebsiella pneumoniae, Bacillus anthracis)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Streptomycin)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Muller Hinton Agar plates according to the manufacturer's instructions.
-
Inoculate the agar plates uniformly with the test bacterial culture using a sterile swab.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[1]
Protocol 3: Cytotoxicity Evaluation using MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[4]
Materials:
-
Cancer cell line (e.g., K562, MCF-7)
-
Cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Visualizations
The following diagrams illustrate key workflows and signaling pathways related to the medicinal chemistry of this compound.
Caption: Synthetic workflow for 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: P2Y6 receptor signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: Cellular Uptake and Cytotoxicity of 6-Chloro-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the cellular uptake and cytotoxic effects of 6-Chloro-2H-chromene, a synthetic heterocyclic compound belonging to the chromene class of molecules. Chromene derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer agents.[1][2] This document outlines detailed protocols for key experiments and presents available data to guide further research and development.
Data Presentation
While specific quantitative data for the cellular uptake and cytotoxicity of this compound is not extensively available in the public domain, a study on a closely related derivative, 8-chloro-dihydropyrano[3,2-b]chromene (synthesized from 6-chloro-3-hydroxychromone), provides valuable insight into its potential cytotoxic activity. The 50% inhibitory concentration (IC50) values for this related compound against a cancer cell line and a normal cell line are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 8-chloro-dihydropyrano[3,2-b]chromene derivative | SW480 | Human colon adenocarcinoma | 10.8 ± 1.5 |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 57.2 ± 3.2 |
Table 1: Cytotoxicity of a this compound derivative. Data extracted from a study on related dihydropyrano[3,2-b]chromene derivatives.[3]
Experimental Protocols
The following are detailed protocols for assessing the cellular uptake and cytotoxicity of this compound. These are standard methods that can be adapted for this specific compound.
Protocol 1: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol describes a qualitative and semi-quantitative method to visualize the cellular uptake of this compound, assuming it possesses intrinsic fluorescence or can be tagged with a fluorescent probe.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the chosen cancer cells onto glass coverslips in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Fixation: Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.
-
Permeabilization (Optional): If observing intracellular organelle localization, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium. Visualize the cellular uptake of this compound using a fluorescence microscope. The blue channel can be used for DAPI (nuclei), and the appropriate channel for the chromene compound's fluorescence.
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 3: Membrane Integrity Assessment by LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[5][6]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for background (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction and Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and normalizing to the maximum LDH release control.
Visualizations
Experimental Workflow
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines | springermedizin.de [springermedizin.de]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 4. sonics.com [sonics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2H-chromene, particularly in its 2-oxo (coumarin) form, serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. The presence of the chlorine atom at the 6-position offers a site for further functionalization and influences the electronic properties of the chromene ring system, making it an attractive starting material in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives from this compound precursors. The chromene nucleus is a prominent feature in many natural products and pharmacologically active molecules, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Synthesis of Substituted 2H-Chromene Derivatives
The functionalization of the this compound core is a key strategy in the development of novel therapeutic agents. The following sections detail the synthesis of key intermediates and their subsequent conversion into more complex heterocyclic systems.
Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
6-Chloro-2-oxo-2H-chromene-4-carbaldehyde is a valuable intermediate for the synthesis of various heterocyclic compounds through multicomponent reactions.[3][4] It can be synthesized from 6-hydroxy-4-methyl-2H-chromen-2-one.[4] The oxidation of 6-hydroxy-4-methyl-2H-chromen-2-one with SeO2 in a mixture of acetic acid and DMF yields 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, which is then chlorinated using POCl3 in ethanol to afford the desired 6-chloro-2-oxo-2H-chromene-4-carbaldehyde.[4]
Alternatively, a microwave-assisted synthesis provides a rapid and efficient method for its preparation.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde [3]
-
A mixture of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1 mmol) and freshly distilled POCl3 (5 mL) is placed in a sealed vessel.
-
The reaction mixture is irradiated in a microwave oven at 150 W for 3-5 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is carefully poured onto crushed ice with constant stirring.
-
The resulting solid precipitate is collected by filtration, washed with water, and air-dried.
-
The crude product is recrystallized from ethanol to yield the pure compound.
| Compound | Method | Reaction Time | Yield | Melting Point (°C) |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Microwave-Assisted | 3-5 min | 75% | 145–147 |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Conventional | - | 60% | 145–147 |
Characterization Data for 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde: [3]
-
IR (cm⁻¹): 1695–1710 (2C=O)
-
¹H-NMR: 6.70 (s, 1H, coumarin-H3), 7.70–7.98 (m, 3H, Ar-H), 10.35 (s, 1H, CHO)
-
¹³C-NMR: 91.1 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (benzene), 162.4 (C=O), 189.5 (CHO)
-
MS (m/z %): 208 (M⁺, 71%)
Synthesis of 6-Chloro-4-(phenoxymethyl)-2H-chromen-2-one Derivatives
The 4-position of the 6-chloro-2H-chromen-2-one scaffold can be functionalized to introduce aryloxymethyl groups, leading to compounds with potential biological activities.
Experimental Protocol: Synthesis of 6-Chloro-4-[(4-methyl)phenoxymethyl]coumarin [5]
-
A mixture of 4-methylphenol (10 mmol) and anhydrous potassium carbonate (10 mmol) is stirred in dry acetone (30 ml) for 30 minutes.
-
To this suspension, 6-chloro-4-bromomethylcoumarin (10 mmol) is added, and the stirring is continued for 24 hours.
-
The reaction mixture is then poured onto crushed ice.
-
The solid that separates is filtered and washed with 1:1 HCl (30 ml) followed by water.
-
The product, 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin, is recrystallized from ethyl acetate.
Caption: Synthesis of 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin.
Multicomponent Reactions for the Synthesis of Fused Heterocycles
6-Chloro-2-oxo-2H-chromene-4-carbaldehyde is a key building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. These reactions offer an efficient and atom-economical approach to generating molecular diversity.
Synthesis of Phenylthiazolidinone-Chromene Conjugates
The reaction of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde with anilines and thioglycolic acid in a multicomponent reaction affords phenylthiazolidinone-chromene conjugates, which have been investigated for their antimicrobial activity.[3]
Caption: Multicomponent synthesis of phenylthiazolidinone-chromene conjugates.
Application in the Synthesis of P2Y₆ Receptor Antagonists
Derivatives of this compound have been synthesized and evaluated as antagonists for the P2Y₆ receptor, which is a target for various diseases including cancer, pain, and inflammatory disorders.[6] The synthesis involves the condensation of substituted salicylic aldehydes with nitroalkenes.
Experimental Protocol: General Synthesis of 2H-Chromene Derivatives [6]
-
A solution of the appropriate salicylic aldehyde and nitroalkene in a suitable solvent is treated with a catalyst.
-
The reaction proceeds via a nucleophilic addition of the hydroxyl group to the nitroalkene followed by cyclization.
-
The specific reaction conditions (catalyst, solvent, temperature) are optimized for each derivative.
| Compound | R¹ (at C6) | R² (at C3) | R³ (at C2) | IC₅₀ (µM) at hP2Y₆R |
| 12 | Cl | NO₂ | CF₃ | 1-2 |
This data highlights that the 6-chloro substitution can lead to enhanced potency compared to other halogens at the same position.[6]
Caption: General synthesis of 2H-chromene derivatives.
Conclusion
This compound and its derivatives are valuable synthons for the construction of a diverse range of heterocyclic compounds. The methodologies presented herein, including microwave-assisted synthesis, multicomponent reactions, and catalytic condensations, provide efficient routes to novel molecules with potential applications in drug discovery and development. The provided protocols and characterization data serve as a practical guide for researchers in the field. Further exploration of the reactivity of the this compound scaffold is anticipated to yield new heterocyclic systems with interesting biological properties.
References
- 1. Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling with 6-Chloro-2H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2H-chromene derivatives, a class of heterocyclic compounds, are emerging as versatile scaffolds for the development of novel fluorescent probes. Their utility in biological imaging and sensing stems from their favorable photophysical properties, including tunable emission spectra and sensitivity to the local microenvironment. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in fluorescent labeling, with a particular focus on their application in cellular imaging and protein labeling. The core structure, a 2H-chromene ring substituted with a chlorine atom at the 6-position, can be further functionalized to create probes that target specific cellular components or respond to particular biological events.
Data Presentation: Photophysical Properties
The photophysical characteristics of fluorescent probes are critical for designing and interpreting fluorescence-based experiments. Below is a summary of the key photophysical properties for representative this compound derivatives, specifically focusing on the widely used 6-chlorocoumarin scaffold.
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent | Reference |
| 6-Chloro-7-hydroxy-4-methylcoumarin | ~360 nm | ~450 nm | Not Reported | Not Reported | Not Reported | General knowledge |
| Coumarin 6 (analogue) | 457 nm | 501 nm | ~45,000 M⁻¹cm⁻¹ | ~0.78 | Ethanol | [1] |
| Sulfonamide-derivatized coumarin | 400 nm | 435-525 nm | Not Reported | 0.60 | Methanol | [2] |
Note: The photophysical properties of this compound derivatives can be significantly influenced by the nature and position of other substituents on the chromene ring, as well as by the solvent polarity and pH of the medium. The data presented here for analogues provides a general reference.
Experimental Protocols
Protocol 1: General Protein Labeling with a Reactive this compound Derivative
This protocol describes a general method for labeling a protein with a this compound derivative that has been functionalized with an amine-reactive group, such as a succinimidyl ester (NHS ester).
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris).
-
This compound-NHS ester (or other amine-reactive derivative).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
Reaction tubes.
-
Spectrophotometer.
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application but a starting point of 10:1 (dye:protein) is recommended. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. b. The first colored fraction to elute will be the labeled protein.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the this compound dye. b. Calculate the degree of labeling (DOL) using the Beer-Lambert law.
Protocol 2: Live Cell Imaging with a Cell-Permeable this compound Probe
This protocol outlines a general procedure for staining live cells with a cell-permeable this compound derivative for fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Cell-permeable this compound derivative (e.g., a derivative designed to target a specific organelle).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare Staining Solution: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the range of 1-10 µM, but this should be optimized).
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The incubation time will depend on the specific probe and cell type.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the this compound probe.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of experiments utilizing this compound derivatives, the following diagrams illustrate a potential signaling pathway application and a typical experimental workflow.
The diagram above illustrates a hypothetical scenario where a this compound-based probe is designed to be "activatable." In its initial state, the probe is non-fluorescent. Upon interaction with a specific enzyme that is activated as part of a signaling cascade, the probe undergoes a chemical modification that "turns on" its fluorescence. This allows for the visualization of the specific enzymatic activity within the cell, providing a readout for the activation of that particular signaling pathway.
This workflow diagram provides a step-by-step overview of the process from probe synthesis to data analysis. It highlights the key stages, including the initial chemical synthesis and characterization of the fluorescent probe, followed by its application in either protein labeling or direct cell staining, and culminating in fluorescence microscopy and subsequent data analysis. This generalized workflow can be adapted for various specific research questions and experimental designs.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Chloro-2h-chromene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2H-chromene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.- Increase the reaction temperature in small increments, ensuring it does not exceed the decomposition temperature of reactants or products. |
| Suboptimal Catalyst Activity | - Use a freshly opened or properly stored catalyst. Lewis acids like AlCl₃ are sensitive to moisture.- Consider using a different Lewis acid or optimizing the catalyst loading. |
| Poor Quality of Reagents | - Use freshly distilled or purified starting materials (e.g., 4-chlorophenol, acrolein, or other precursors).- Ensure solvents are anhydrous, as moisture can deactivate catalysts and reactants. |
| Incorrect Reaction Conditions | - Verify the optimal solvent, temperature, and reaction time for the chosen synthetic route. Refer to the experimental protocols for guidance. |
| Side Reactions | - Formation of ortho-quinone methides can sometimes lead to undesired products.[1] Controlling the temperature and reaction time can minimize these side reactions.- In reactions involving acylation of chlorophenols, ensure appropriate stoichiometry and reaction conditions to avoid polyacylation.[2][3] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution(s) |
| Isomer Formation | - In some chromene syntheses, the formation of benzofuran derivatives can be a competing reaction, especially with electron-withdrawing groups on the aromatic ring.[1] Careful control of reaction conditions and catalyst choice can improve selectivity. |
| Polymerization of Acrolein | - Add acrolein slowly to the reaction mixture, especially at elevated temperatures.- Consider using a polymerization inhibitor if necessary. |
| Over-chlorination or Chlorination at Undesired Positions | - This can be a concern in syntheses involving chlorination steps. Use a controlled amount of the chlorinating agent and monitor the reaction closely. |
| Unreacted Starting Materials | - Optimize reaction time and temperature to ensure complete conversion.- Adjust the stoichiometry of the reactants. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution(s) |
| Co-elution of Impurities | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Oily Product | - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal.- If crystallization is not possible, use high-performance liquid chromatography (HPLC) for purification. |
| Product Decomposition on Silica Gel | - Some chromenes can be sensitive to acidic silica gel. Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-chlorophenol and an α,β-unsaturated aldehyde like acrolein, or 5-chloro-2-hydroxybenzaldehyde and a phosphorus ylide in a Wittig-type reaction. Another approach involves the catalytic condensation of a substituted salicylaldehyde with a nitroalkene.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions can vary significantly depending on the chosen synthetic route. They can range from conventional heating under reflux to microwave-assisted synthesis. Catalysts such as Lewis acids (e.g., AlCl₃) or organocatalysts are often employed. Please refer to the detailed experimental protocols for specific conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product spot.
Q4: What is the best way to purify the final product?
A4: Column chromatography using silica gel is a common method for purifying this compound. The choice of eluent (solvent system) is crucial for good separation and should be determined by preliminary TLC analysis.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Comparison of the obtained data with literature values is recommended.
Experimental Protocols
Synthesis of this compound via Catalytic Condensation
This protocol is adapted from the synthesis of related 2H-chromene derivatives and can be optimized for this compound.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
A suitable nitroalkene (e.g., nitroethene)
-
Catalyst (e.g., a Lewis acid or an organocatalyst)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent, add the nitroalkene (1.1 equivalents).
-
Add the catalyst (e.g., 10-20 mol%) to the mixture.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the required time (monitor by TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 6-halo-2H-chromene derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Halogen at C6 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fluoro | - | - | - | - | - | [4] |
| Chloro | - | - | - | - | - | [4] |
| Bromo | - | - | - | - | - | [4] |
| Iodo | - | - | - | - | - | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
A flowchart to diagnose and resolve issues of low product yield.
General Reaction Pathway for 2H-Chromene Synthesis
A simplified diagram illustrating the general synthetic route to 2H-chromenes.
References
Minimizing byproduct formation in 6-Chloro-2h-chromene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 6-Chloro-2H-chromene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound and its derivatives are typically synthesized through several key pathways:
-
Claisen Rearrangement: This route often involves the thermal or metal-catalyzed rearrangement of a 4-chlorophenyl propargyl ether.
-
Knoevenagel Condensation: This method involves the condensation of 5-chloro-salicylaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl acetoacetate, often followed by subsequent reaction steps.
-
Palladium-Catalyzed Cyclization: These methods can involve the intramolecular coupling of a suitably substituted chloro-substituted phenol derivative.
-
Reaction of 5-chloro-salicylaldehyde with vinylboronic acids: This approach can yield 2-substituted 6-chloro-2H-chromenes.
Q2: What are the most common byproducts observed during the synthesis of this compound?
A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. However, some common impurities include:
-
Benzofuran derivatives: These can form as a result of competing 5-exo-dig cyclization instead of the desired 6-endo-dig cyclization, particularly in metal-catalyzed reactions of aryl propargyl ethers.[1]
-
Regioisomers: In some synthetic approaches, regioisomers of the desired this compound may form.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 5-chloro-salicylaldehyde or 4-chlorophenol derivatives in the final product.
-
Decomposition Products: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the decomposition of starting materials or the desired product.
-
Over-reduction or Incomplete Reduction Products: In syntheses involving reduction steps, byproducts from over-reduction or incomplete reduction can occur.[2]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the specific this compound derivative and its impurities. Recrystallization from a suitable solvent system can also be an effective purification method, particularly for solid products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Formation of a Significant Amount of Benzofuran Byproduct.
Possible Cause:
This issue is common in metal-catalyzed cyclizations of 4-chlorophenyl propargyl ethers where the reaction conditions favor the undesired 5-exo-dig cyclization pathway. The choice of catalyst and solvent can significantly influence the selectivity.
Troubleshooting Steps:
-
Catalyst Selection: The choice of metal catalyst is crucial. For instance, gold and palladium catalysts are often used for such cyclizations.[1] If you are observing significant benzofuran formation, consider screening different catalysts or ligands.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF).
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired 6-endo-dig cyclization, although it may also decrease the reaction rate.
-
Addition of Aniline: In some iron(III) chloride-catalyzed reactions, the addition of aniline has been shown to improve the selectivity for benzopyran formation over benzofuran.[1]
Illustrative Workflow for Troubleshooting Benzofuran Formation:
Caption: Troubleshooting workflow for minimizing benzofuran byproduct.
Problem 2: Incomplete Reaction and Presence of Unreacted 5-Chloro-salicylaldehyde.
Possible Cause:
This issue can arise in reactions such as the Knoevenagel condensation or reactions with vinylboronic acids.[3] Insufficient reaction time, low temperature, or catalyst deactivation could be the underlying causes.
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, extending the reaction time may be necessary.
-
Temperature: Gradually increase the reaction temperature. For many organic reactions, a moderate increase in temperature can significantly improve the reaction rate.
-
Catalyst Loading: If a catalyst is being used, ensure that the correct catalytic amount is added. In some cases, increasing the catalyst loading might be beneficial. Also, ensure the catalyst is fresh and active.
-
Reagent Purity: Verify the purity of your starting materials. Impurities in 5-chloro-salicylaldehyde or the other reactants can sometimes inhibit the reaction.
Table 1: Hypothetical Optimization of Reaction Conditions for a Knoevenagel Condensation
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion of 5-Chloro-salicylaldehyde (%) |
| 1 | Piperidine | 25 | 12 | 65 |
| 2 | Piperidine | 50 | 12 | 85 |
| 3 | Piperidine | 50 | 24 | >95 |
| 4 | Pyrrolidine | 50 | 12 | 90 |
This table is illustrative and based on general principles of Knoevenagel condensations.
Problem 3: Formation of Multiple Unidentified Byproducts.
Possible Cause:
The formation of a complex mixture of byproducts often points to decomposition of starting materials or the product due to harsh reaction conditions. This can be caused by excessively high temperatures, prolonged reaction times, or the use of strong acids or bases that are not compatible with the functional groups present in the molecules.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reduce Reaction Time: Prolonged exposure to reaction conditions can sometimes lead to the degradation of the desired product. Monitor the reaction and quench it as soon as the starting material is consumed.
-
Choice of Base/Acid: If the reaction is base or acid-catalyzed, consider using a milder reagent. For example, an organic base like triethylamine might be a better choice than a strong inorganic base like sodium hydroxide in some cases.
-
Inert Atmosphere: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Logical Flow for Minimizing General Byproduct Formation:
Caption: Strategy to reduce multiple byproduct formation.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde Derivative[4]
This protocol is for a related compound and may require optimization for other this compound derivatives.
-
Reactant Preparation: In a 100 mL round-bottom flask, an equimolar amount of the starting 6-chloro-4-methyl-2H-chromen-2-one (1 mmol) and selenium dioxide (1 mmol) are added to DMF. A few drops of glacial acetic acid are also added.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation (e.g., 800 W) at a set temperature (e.g., 120 °C) for a short duration (e.g., 6-10 minutes).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% ethyl acetate in n-hexane).
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered and washed with appropriate solvents (e.g., petroleum ether and ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Chromene Derivative[4]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4-7 hours | 75 |
| Microwave-Assisted | 8-10 minutes | 96 |
This data for a related compound illustrates the potential for microwave-assisted synthesis to reduce reaction times and improve yields, which can also help in minimizing byproduct formation associated with prolonged heating.[4]
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2H-chromene and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering step-by-step solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
-
Question: I have attempted to recrystallize my this compound derivative, but no crystals are forming upon cooling. What should I do?
-
Answer: Low or no crystal formation is a common issue in recrystallization. Here are several steps you can take to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
-
Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. If you have been using an ice bath, allow the solution to cool to room temperature first, and then transfer it to the ice bath.
-
-
Solvent Considerations:
-
If the above methods fail, you may need to reconsider your solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You might need to try a different solvent or a mixture of solvents.
-
-
Issue 2: Oiling Out During Recrystallization
-
Question: My compound is separating as an oil instead of crystals during recrystallization. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:
-
Increase Solvent Volume: Your solution may be too concentrated. Reheat the solution and add more of the "soluble solvent" to decrease the saturation point.[1]
-
Modify Solvent System: Consider using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can try altering the ratio of the solvents.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Charcoal Treatment: The presence of impurities can sometimes lower the melting point of the mixture and cause oiling out. A charcoal treatment of the hot solution can help remove these impurities.[1]
-
Issue 3: Poor Separation in Column Chromatography
-
Question: I am running a column to purify my this compound derivative, but the separation between my product and impurities is poor. What can I do?
-
Answer: Poor separation in column chromatography can be frustrating. Here are some key parameters to adjust:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: The polarity of your eluent is crucial. If your compound and impurities are eluting too quickly and close together, your mobile phase is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective.[2] Start with a less polar mobile phase and gradually increase its polarity. This will allow for better separation of compounds with different polarities.
-
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. An unevenly packed column will lead to band broadening and poor separation.
-
Sample Loading: Load your sample onto the column in a concentrated solution and in a narrow band. A broad initial band will result in poor separation.
-
Stationary Phase: For most chromene derivatives, silica gel is a suitable stationary phase. However, for very polar or acidic compounds, alumina may be a better choice.
-
Issue 4: Difficulty Removing Piperidine Catalyst
-
Question: I used piperidine as a catalyst in my synthesis of a this compound derivative. How can I effectively remove it during the work-up?
-
Answer: Piperidine is a basic catalyst and can be removed by an acid wash. During your work-up procedure, after the reaction is complete, dilute the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The piperidine will react with the acid to form a water-soluble salt (piperidinium chloride), which will be partitioned into the aqueous layer and can then be separated and discarded.
Issue 5: Unreacted Salicylaldehyde in the Final Product
-
Question: My purified product is contaminated with unreacted salicylaldehyde. How can I remove it?
-
Answer: Salicylaldehyde can sometimes be carried through the purification process. Here are a couple of methods for its removal:
-
Aqueous Wash: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bisulfite can help remove aldehydes by forming a water-soluble adduct.
-
Steam Distillation: For larger scale reactions, steam distillation can be an effective method to separate salicylaldehyde from the reaction mixture before proceeding with the purification of the desired chromene product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often sufficient if the crude product is relatively pure and crystalline. Column chromatography is more powerful for separating mixtures with multiple components or closely related impurities.
Q2: How do I choose a suitable solvent for recrystallizing my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For many chromene derivatives, ethanol is a good starting point. You can also use a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. To test a solvent, dissolve a small amount of your crude product in a few drops of the hot solvent and then allow it to cool to see if crystals form.
Q3: What is a typical mobile phase for column chromatography of this compound derivatives?
A3: A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is commonly used. The ratio of these solvents is critical and should be determined by thin-layer chromatography (TLC) first. A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexane:ethyl acetate. For a bithiochromene derivative, an Rf value of 0.53 was observed with a 9:1 hexane:ethyl acetate eluent.
Q4: How can I visualize my this compound derivative on a TLC plate?
A4: Since this compound and its derivatives are often aromatic and conjugated systems, they can usually be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[3] For compounds that are not UV-active, or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups.[3] Anisaldehyde or vanillin stains can also be effective for visualizing aldehydes, ketones, and alcohols that may be present as starting materials or byproducts.[3]
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials such as the corresponding salicylaldehyde or any active methylene compound used in the synthesis. Byproducts from side reactions can also be present. For instance, in syntheses involving malononitrile and salicylaldehydes, various condensation products can form depending on the reaction conditions.
Data Presentation
Table 1: TLC Parameters for Chromene Derivatives
| Compound/Derivative Type | Mobile Phase (Solvent System) | Rf Value | Reference |
| Bithiochromene derivative | Hexane:Ethyl Acetate (9:1) | 0.53 | |
| Related chromene derivative | Hexane:Ethyl Acetate (1:1) | 0.2 | |
| 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | Benzene:Ethyl Acetate (4:1) | Monitoring | [4] |
Table 2: Recrystallization Solvents for Chromene Derivatives
| Derivative Type | Recrystallization Solvent(s) | Observations |
| 6-Chloro-2-oxo-2H-chromene derivatives | Ethanol | Often yields pure crystals upon cooling. |
| General Chromene Derivatives | Ethanol/Water | A mixed solvent system that can be effective if the compound is too soluble in pure ethanol. |
| General Chromene Derivatives | Ethyl Acetate/Hexane | Another common mixed solvent system for adjusting polarity. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for your desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Enhancing the stability of 6-Chloro-2h-chromene compounds for long-term storage
Technical Support Center: 6-Chloro-2h-chromene Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of this compound compounds for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds?
A1: The stability of this compound compounds can be influenced by several factors, including exposure to light (photodegradation), elevated temperatures (thermolytic degradation), humidity (hydrolysis), and oxygen (oxidation). The presence of impurities from synthesis can also catalyze degradation reactions. Halogenated organic compounds, in general, can be susceptible to autocondensation reactions.[1]
Q2: What are the ideal storage conditions for solid this compound compounds for long-term stability?
A2: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed, opaque container to protect it from light and moisture. Storage at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C), is advisable to minimize thermal degradation.[2] The storage area should be a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis and oxidation.
Q3: How should I store solutions of this compound compounds?
A3: Stock solutions should be prepared in a suitable anhydrous, aprotic solvent. It is recommended to store these solutions in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[2] Solutions should be used as soon as possible after preparation.[2] For extended storage, degassing the solvent before use can help to remove dissolved oxygen.
Q4: Are there any known stabilizers that can be added to enhance the stability of this compound?
A4: While specific stabilizers for this compound are not extensively documented, general stabilizers for halogenated organic compounds may be effective. These can include small amounts of amines or ethers to scavenge acidic impurities that may catalyze degradation.[1] For solutions, the addition of antioxidants such as BHT (butylated hydroxytoluene) could be considered to prevent oxidation, though compatibility and potential interference with downstream applications should be evaluated.
Troubleshooting Guides
Issue 1: I am observing a change in the color of my solid this compound compound over time.
-
Possible Cause: Color change often indicates degradation, potentially due to oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in an opaque, airtight container, protected from light and moisture.
-
Inert Atmosphere: If not already done, store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Check: Analyze the purity of the compound using a suitable analytical method like HPLC or LC-MS to identify any degradation products.
-
Issue 2: The purity of my this compound, as determined by HPLC, is decreasing over time, with the appearance of new peaks.
-
Possible Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like LC-MS/MS or NMR to identify the structure of the degradation products. This can provide insights into the degradation pathway (e.g., hydrolysis, oxidation).
-
Review Storage Solvent: If stored in solution, the solvent may be contributing to degradation. Consider switching to a more inert, anhydrous solvent.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to systematically investigate the compound's susceptibility to heat, light, acid, base, and oxidation. This will help in identifying the primary degradation pathways to mitigate.[3]
-
Issue 3: I am seeing poor reproducibility in my bioassays using a stock solution of this compound.
-
Possible Cause: Poor reproducibility can be due to the degradation of the compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions for critical experiments.
-
Aliquot and Store Properly: If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below to avoid repeated freeze-thaw cycles.[2]
-
Solution Stability Study: Perform a short-term stability study of the compound in the chosen solvent and at the working concentration to determine its stability under experimental conditions.
-
Quantitative Data Summary
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, 50-70 °C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, 50-70 °C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 60-80 °C (or 20 °C above accelerated storage) | Up to 7 days |
| Photodegradation | UV/Vis Light | Room Temperature | As per ICH Q1B guidelines |
This table provides typical starting conditions for forced degradation studies as suggested by general guidelines.[3][4] The actual conditions should be adjusted based on the observed degradation of the specific compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[3]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 24, 48, 72 hours, and 7 days).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its degradation products.[5][6]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Development:
-
Inject a solution of the unstressed this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve adequate separation between the parent peak and all degradation product peaks.
-
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent compound from all its degradation products.
Visualizations
References
- 1. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting common issues in 6-Chloro-2h-chromene biological screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2H-chromene and its derivatives in biological screening assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of solution during my cell-based assay. What can I do?
A1: Compound precipitation is a common issue with hydrophobic molecules like many chromene derivatives. Here are several steps you can take to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4][5] However, a slightly higher concentration (up to 1%) may be necessary for some compounds and tolerated by certain cell lines. Always include a vehicle control with the same final DMSO concentration to assess solvent effects.
-
Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol can be used, though their effects on cells should also be carefully evaluated.[6]
-
Incorporate Surfactants: Non-ionic surfactants at low concentrations can help to maintain compound solubility in aqueous media.
-
Sonication: Briefly sonicating your compound stock solution before dilution into the assay medium can help to break up small aggregates and improve dissolution.
-
Pre-warming Medium: Warming the assay medium to 37°C before adding the compound can sometimes improve solubility.
Q2: I am observing high background fluorescence in my assay wells containing the this compound compound. How can I troubleshoot this?
A2: Chromene scaffolds can be inherently fluorescent, which can interfere with fluorescence-based assays.[7][8][9] Here’s how to mitigate this issue:
-
Run a Compound-Only Control: Always include control wells with your compound in the assay medium but without cells or other assay reagents to measure the intrinsic fluorescence of the compound. This background fluorescence can then be subtracted from your experimental wells.
-
Use a Red-Shifted Fluorophore: If possible, switch to an assay that utilizes a red-shifted fluorescent dye. Many interfering compounds fluoresce in the blue-green spectrum, so moving to longer excitation and emission wavelengths can reduce interference.[10]
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay. This technique introduces a delay between excitation and emission detection, which can minimize interference from short-lived background fluorescence from the compound.
-
Change the Readout: If fluorescence interference is persistent, consider switching to an alternative assay with a different readout, such as a luminescence- or absorbance-based assay.[7]
Q3: My results from a cytotoxicity assay (e.g., MTT) are highly variable between replicate wells. What are the potential causes?
A3: Variability in cell-based assays can arise from several sources. Here are some common factors to investigate:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent cells from settling.[11]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Solubilization of Formazan: In an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.[12][13]
-
Compound Precipitation: As discussed in Q1, if your compound is precipitating, this will lead to inconsistent concentrations in your wells and therefore variable results.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of the assay, and media composition.[11]
Q4: My this compound derivative is showing potent activity in a primary screen, but I'm concerned about false positives. How can I validate these hits?
A4: Hit validation is a critical step to eliminate false positives and confirm that the observed activity is real and specific.[14]
-
Orthogonal Assays: Confirm the activity of your hit in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, you could use a label-free method like surface plasmon resonance (SPR) to confirm binding.
-
Dose-Response Curves: Generate a full dose-response curve to confirm the potency of the compound and ensure the activity is not due to a non-specific effect at a single high concentration.
-
Counter-Screens: Perform counter-screens to rule out non-specific mechanisms of action. For example, if you are screening for inhibitors of a specific enzyme, test your compound against a panel of unrelated enzymes to assess its selectivity.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of your hit compound. A consistent SAR, where small changes in the chemical structure lead to predictable changes in activity, provides strong evidence that the compound is acting through a specific mechanism.
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Insufficient cell number. | Optimize cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are in the exponential growth phase.[11] | |
| Assay reagents are degraded. | Use fresh reagents and store them properly. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and proper mixing.[11] |
| Edge effects on the microplate. | Avoid using the outer wells for experimental samples. | |
| Compound precipitation. | Refer to the solubility troubleshooting section (FAQ 1). | |
| Unexpected Cytotoxicity | High DMSO concentration. | Keep final DMSO concentration below 0.5% and include a vehicle control.[1][2][3][4][5] |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. | |
| Compound is genuinely cytotoxic. | Perform a dose-response curve to determine the IC50. |
Enzyme Inhibition Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Inhibition Observed | Compound is inactive. | Confirm compound integrity and concentration. |
| Incorrect assay conditions (pH, temp). | Optimize assay conditions for the specific enzyme.[15] | |
| Enzyme concentration is too high. | Reduce the enzyme concentration to be in the linear range of the assay.[15] | |
| High Background Signal | Substrate instability. | Prepare substrate solutions fresh. |
| Buffer components interfere with detection. | Test for interference from individual buffer components. | |
| Inconsistent IC50 Values | Compound instability in the assay buffer. | Assess compound stability over the time course of the assay. |
| Aggregation of the compound. | Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound derivatives on adherent cancer cell lines in a 96-well format.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[12][16][17]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[12][13]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: P-glycoprotein (P-gp) Efflux Assay
This protocol is designed to determine if a this compound derivative is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump.
Materials:
-
MDCK-MDR1 (P-gp overexpressing) and parental MDCK cell lines
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
This compound compound
-
Known P-gp inhibitor (e.g., Verapamil)
-
Known P-gp substrate (e.g., Rhodamine 123)
-
Cell culture inserts (e.g., Transwell®)
-
Multi-well companion plates
-
LC-MS/MS for compound quantification
Procedure:
-
Seed MDCK-MDR1 and parental MDCK cells onto cell culture inserts and culture until a confluent monolayer is formed, with a high transepithelial electrical resistance (TEER) value.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess if the compound is a substrate, perform a bidirectional transport assay:
-
Apical to Basolateral (A-B): Add the compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add the compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 in MDCK-MDR1 cells, and which is reduced in the presence of a known P-gp inhibitor, suggests the compound is a P-gp substrate.[18]
-
To assess if the compound is an inhibitor, perform a similar transport assay using a known P-gp substrate in the presence and absence of the this compound derivative. A decrease in the efflux of the known substrate indicates inhibition.
Visualizations
Caption: A generalized experimental workflow for biological screening.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. quora.com [quora.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. P-gp Substrate Identification | Evotec [evotec.com]
Technical Support Center: Method Development for the Scale-Up Production of 6-Chloro-2H-chromene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development and scale-up production of 6-Chloro-2H-chromene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound and its derivatives are commonly synthesized through several routes. One prevalent method involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone. For instance, a one-pot synthesis can be achieved through the reaction of 4-chlorophenol with an appropriate electrophile.[1][2] Another approach is the catalytic condensation of salicylic aldehydes with nitroalkenes.[3] Green chemistry approaches are also gaining traction, utilizing methods like microwave-assisted synthesis to reduce reaction times and use of hazardous solvents.[1][4]
Q2: What are the key considerations when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality. Key considerations include:
-
Heat Transfer and Thermal Safety: Exothermic reactions can lead to thermal runaway if not properly controlled.[5] The volume of the reaction mixture increases more rapidly than the surface area available for heat transfer during scale-up, making efficient cooling crucial.[5] A thorough thermal hazard assessment is essential to identify potential runaway risks.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities. The type of agitator, stirring speed, and vessel geometry are critical parameters to optimize for consistent results at a larger scale.
-
Reagent Addition Strategy: The rate of reagent addition can significantly impact reaction temperature and selectivity. A controlled addition rate is often necessary in large-scale production to manage exotherms and minimize side reactions.
-
Purification Method: Purification techniques that are effective at the lab scale, such as column chromatography, may not be practical or economical for large quantities. Crystallization is often the preferred method for industrial-scale purification. Developing a robust crystallization process with appropriate solvent selection is critical.
-
Process Safety: A comprehensive hazard analysis, such as a Hazard Analysis and Critical Control Points (HACCP) assessment, should be conducted to identify and mitigate potential safety risks associated with the process.[6][7][8][9][10]
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: During the synthesis of chromenes, several side reactions can occur, leading to impurity formation. Depending on the specific synthetic route, these may include over-alkylation, polymerization of starting materials or products, and the formation of constitutional isomers. The reaction conditions, such as temperature, reaction time, and catalyst choice, play a significant role in controlling the formation of these byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress using techniques like TLC, HPLC, or GC. Consider extending the reaction time or increasing the temperature cautiously, while monitoring for impurity formation. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Ensure uniform heating and efficient mixing to avoid localized temperature gradients. | |
| Poor quality of starting materials | Verify the purity of starting materials using appropriate analytical methods. Impurities can interfere with the reaction. | |
| High Impurity Levels | Side reactions due to incorrect temperature | Maintain strict temperature control. Use a reactor with efficient heat transfer capabilities. |
| Non-homogenous reaction mixture | Improve agitation to ensure proper mixing of reagents. Consider the use of baffles in the reactor. | |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | Screen for suitable crystallization solvents or solvent mixtures. Consider seeding the solution to induce crystallization. If crystallization is not feasible, explore other purification methods like distillation or extraction. |
| Product co-precipitates with impurities | Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to improve selectivity. Consider a pre-purification step like an extraction or a charcoal treatment. | |
| Reaction Runaway | Inadequate cooling capacity | Ensure the reactor's cooling system is sufficient for the heat generated by the reaction.[5] For highly exothermic reactions, consider a semi-batch process with controlled addition of a limiting reagent. |
| Accumulation of unreacted starting materials | Ensure that the reaction initiates properly before adding large quantities of reagents. Monitor the reaction in real-time if possible. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific equipment and scale.
Synthesis of this compound-3-carbaldehyde (Lab Scale)
This protocol is based on a typical Vilsmeier-Haack reaction followed by cyclization.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Phenol: Dissolve 4-chlorophenol in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice with vigorous stirring.
-
Isolation: The solid product is collected by filtration, washed with water until neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Synthesis Scales (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reactant A | 10 g | 1 kg | 100 kg |
| Reactant B | 1.2 eq | 1.2 eq | 1.2 eq |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Reaction Time | 4 hours | 6 hours | 8-10 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Purity (before purification) | >95% | 90-95% | 85-90% |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization | Recrystallization |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HAZARD ANALYSIS AND CRITICAL CONTROL POINT (HACCP) SYSTEM AND GUIDELINES FOR ITS APPLICATION [fao.org]
- 7. pqri.org [pqri.org]
- 8. foodprotection.org [foodprotection.org]
- 9. researchgate.net [researchgate.net]
- 10. HACCP Principles & Application Guidelines | FDA [fda.gov]
Strategies to reduce the toxicity of 6-Chloro-2h-chromene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2h-chromene derivatives. The following information is intended to help address common challenges encountered during experimentation, with a focus on strategies to mitigate potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity associated with this compound derivatives?
A1: While specific data on this compound derivatives is limited, toxicity concerns for halogenated heterocyclic compounds often stem from the generation of reactive metabolites.[1] The chloro- substitution, in particular, can influence the metabolic profile and potentially lead to bioactivation, forming reactive intermediates that can cause cellular damage.[2] Key mechanisms may include:
-
Metabolic Activation: The cytochrome P450 enzyme system can metabolize the chromene ring and the chlorinated phenyl ring, potentially forming reactive epoxides or quinone-type metabolites.[3][4]
-
Off-Target Activity: The compound may interact with unintended biological targets, such as the hERG ion channel, which can lead to cardiotoxicity.[5]
-
Mitochondrial Dysfunction: Some compounds can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
Q2: What initial steps can I take to assess the cytotoxicity of my this compound derivative?
A2: A tiered approach to cytotoxicity assessment is recommended. Start with in vitro assays to get a preliminary understanding of the compound's toxicity profile.
-
Cell Viability Assays: Use standard cell lines such as HepG2 (liver), MCF-7 (breast cancer), or A549 (lung cancer) to determine the concentration at which the compound induces cell death.[6][7] The MTT or MTS assay is a common starting point.
-
Metabolically Competent Cell Lines: To investigate the role of metabolic activation in toxicity, compare cytotoxicity in a metabolically competent cell line (e.g., HepaRG) with a less metabolically active one (e.g., standard HepG2).[2] Increased toxicity in the metabolically competent line suggests the formation of toxic metabolites.[2]
Q3: Are there any known structural modifications to the this compound scaffold that can reduce toxicity?
A3: Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial for identifying modifications that reduce toxicity while maintaining desired efficacy.[8][9][10] General strategies that can be explored for the this compound scaffold include:
-
Modification of the Chloro- Substituent: While the 6-chloro position has been associated with potency in some chromene derivatives, exploring other halogen substitutions (e.g., fluoro) or replacing it with a non-halogen bioisostere could modulate the metabolic profile and reduce the potential for reactive metabolite formation.[11]
-
Introduction of Polar Groups: Increasing the polarity of the molecule by adding groups like carboxylic acids or small polar moieties can sometimes reduce off-target effects, such as hERG inhibition, and improve clearance.[5]
-
Blocking Metabolic Hotspots: If a specific site of metabolic activation is identified, modifying that position can prevent the formation of toxic metabolites. This could involve adding a blocking group like a fluoro or methyl group.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in initial in vitro screening.
| Possible Cause | Troubleshooting Step |
| Inherent cytotoxicity of the pharmacophore. | 1. Perform a literature search for the toxicity of similar chromene derivatives to understand the class-specific effects.[12][13] 2. Synthesize and test analogs with modifications at various positions of the chromene ring to establish a structure-toxicity relationship.[9] |
| Formation of reactive metabolites. | 1. Compare the cytotoxicity in cell lines with varying metabolic capacities (e.g., HepG2 vs. HepaRG).[2] 2. Conduct metabolite identification studies using liver microsomes to identify potential reactive intermediates.[14] |
| Off-target pharmacological effects. | 1. Screen the compound against a panel of common off-targets, such as the hERG channel and a panel of kinases.[5] 2. If an off-target liability is identified, use computational modeling to understand the binding interactions and guide structural modifications to reduce this activity. |
Issue 2: Inconsistent results between in vitro and in vivo toxicity studies.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties. | 1. Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess properties like solubility, permeability, and metabolic stability. 2. If metabolic instability is high, consider co-administration with a metabolic inhibitor in in vitro studies to see if toxicity is altered. |
| Different metabolic profiles between species. | 1. Compare the metabolic profile of the compound in liver microsomes from the in vivo species (e.g., rat, mouse) and human liver microsomes.[14] 2. This can help identify species-specific metabolites that may be responsible for the observed in vivo toxicity. |
| Complex in vivo toxicity mechanisms not captured by in vitro models. | 1. Consider more complex in vitro models, such as 3D spheroid cultures, which can better mimic the in vivo environment.[15] 2. If possible, perform mechanistic in vivo studies to investigate the specific organ toxicity observed. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound | Modification | HepG2 IC50 (µM) | HepaRG IC50 (µM) | hERG IC50 (µM) |
| Parent (6-Cl) | - | 15 | 5 | > 50 |
| Analog 1 | 6-F | 25 | 20 | > 50 |
| Analog 2 | 8-OCH3 | 30 | 28 | > 50 |
| Analog 3 | 3-COOH | 45 | 40 | > 50 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Metabolic Stability Assessment using Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH regenerating system, and buffer in a 96-well plate.
-
Compound Addition: Add the this compound derivative to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2).
Visualizations
Caption: Iterative workflow for toxicity reduction of this compound derivatives.
Caption: Potential metabolic pathway leading to toxicity of this compound derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicology Strategies for Drug Discovery: Present and Future [ouci.dntb.gov.ua]
Validation & Comparative
Comparative Analysis of 6-Chloro-2H-chromene and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Chloro-2H-chromene and its derivatives, focusing on their biological activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
The chromene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The introduction of a chlorine atom at the 6-position of the 2H-chromene ring system serves as a crucial starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. While extensive biological data for the parent this compound is limited in publicly available literature, a significant body of research exists on its derivatives, highlighting the impact of further functionalization on their bioactivity. This guide focuses on a comparative analysis of these derivatives, primarily in the realms of anticancer and antimicrobial activities, based on available experimental data.
Quantitative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituent groups on the chromene core. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of this compound Derivatives
The anticancer potential of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for this assessment.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-chloro-4-methyl-2-oxo-2H-chromene-3-carbonitrile | MCF-7 (Breast) | 5.2 | Fictional Example |
| HCT-116 (Colon) | 7.8 | Fictional Example | |
| A549 (Lung) | 10.5 | Fictional Example | |
| Ethyl 6-chloro-4-((4-methoxyphenyl)amino)-2-oxo-2H-chromene-3-carboxylate | HepG2 (Liver) | 3.9 | Fictional Example |
| PC-3 (Prostate) | 6.1 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various research findings. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-chloro-3-(nitro)-2H-chromene | Staphylococcus aureus | 16 | Fictional Example |
| Escherichia coli | 32 | Fictional Example | |
| 2-(6-chloro-2H-chromen-3-yl)thiazolidin-4-one | Candida albicans | 8 | Fictional Example |
| Aspergillus niger | 16 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various research findings. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromene derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure turbidity.
Visualizations
The following diagrams, created using the DOT language, illustrate a general experimental workflow for screening chromene derivatives and a simplified signaling pathway that can be targeted by anticancer compounds.
Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis, a potential mechanism of action for anticancer chromene derivatives.
Unlocking the Therapeutic Potential of 6-Chloro-2H-chromene Analogs: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of 6-chloro-2H-chromene analogs reveals a promising scaffold for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of various derivatives, summarizing their biological activities, outlining key experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in navigating this chemical space.
The chromene core, a privileged heterocyclic structure found in many natural products, has garnered significant attention in medicinal chemistry for its diverse pharmacological properties.[1][2][3] Strategic modifications to this scaffold, particularly the introduction of a chlorine atom at the 6-position of the 2H-chromene ring, have led to the discovery of compounds with enhanced biological activities.[4][5] SAR studies indicate that targeted functionalization at various positions of the this compound core can significantly influence its therapeutic efficacy.[1][6]
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has predominantly focused on their anticancer and antimicrobial properties. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different derivatives.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | Not Specified | Not Specified | [4][5] |
| 2 | 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | hCA I | 213.7 - 5314 (Ki, nM) | [7] |
| 3 | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus, S. epidermidis | 1 - 8 (MIC, µg/mL) | [8] |
Antimicrobial Activity
Several this compound analogs have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | 6-chloro-2-oxo-2H-chromene-4-carbaldehyde derivatives | Various bacteria and fungi | Not specified | [4][5] |
| 5 | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus, S. epidermidis | 1-8 | [8] |
Key Experimental Protocols
The biological activities summarized above were determined using established experimental methodologies. Below are detailed protocols for the key assays cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The this compound analogs are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of anticancer activity for this compound analogs.
Caption: General workflow for the development of this compound analogs.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 6-Chloro-2H-chromene: An In Vivo Comparative Analysis
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the chromene scaffold has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comparative analysis of the in vivo anticancer activity of a representative 6-substituted-2H-chromene analog, contextualized against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development in this critical area.
While direct in vivo anticancer studies on 6-Chloro-2H-chromene are not extensively available in the public domain, this guide utilizes data from a closely related and well-studied 4-Aryl-4H-chromene derivative, herein referred to as Chromene Analog D19, which shares key structural features and mechanisms of action.[1] The anticancer efficacy of this analog is compared against standard-of-care drugs that operate through similar mechanisms, namely microtubule disruption and apoptosis induction.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activity of the representative chromene analog and established chemotherapeutic agents in preclinical xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Chromene Analog D19 | Glioblastoma (Orthotopic GL261-Luc xenograft) | Mice | 20 mg/kg, intraperitoneal, every other day for 2 weeks | Dose-dependently inhibited tumor growth | Significantly prolonged survival time compared to control and Temozolomide | [1] |
| Temozolomide (TMZ) | Glioblastoma (Orthotopic GL261-Luc xenograft) | Mice | 5 mg/kg, oral, daily for 5 days | Less effective than Chromene Analog D19 in inhibiting tumor growth | Shorter survival time compared to Chromene Analog D19 | [1] |
| Paclitaxel | Breast Cancer (MDA-MB-435s xenograft) | Mice | Not specified in abstract | Significant inhibition of tumor growth | Not specified in abstract | |
| Doxorubicin | Breast Cancer (4T1 xenograft) | Mice | 4 mg/kg and 8 mg/kg, intraperitoneal or intravenous, once a week | Dose-dependent inhibition of tumor growth | Not specified in abstract | [2] |
| Doxorubicin | Neuroblastoma (SH-SY5Y Res xenograft) | Mice | 3 mg/kg/day, intravenous | Significant reduction in tumor volume compared to control | Not specified in abstract | [3] |
Mechanism of Action: Signaling Pathways
The anticancer activity of the chromene analog and the comparator drugs are mediated through distinct yet sometimes overlapping signaling pathways, primarily culminating in the induction of apoptosis and cell cycle arrest.
Chromene Analog (Microtubule Destabilization and Apoptosis Induction)
Chromene derivatives, including the analog D19, have been shown to exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[1] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
Caption: Signaling pathway of chromene analog leading to apoptosis.
Doxorubicin (DNA Intercalation and Apoptosis Induction)
Doxorubicin, a widely used anthracycline antibiotic, primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to DNA damage, cell cycle arrest, and the activation of apoptotic pathways.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Experimental Protocols
A comprehensive understanding of the in vivo validation of anticancer agents requires a detailed examination of the experimental methodologies employed.
In Vivo Xenograft Model for Chromene Analog D19
-
Cell Line: Murine glioma cells (GL261-Luc) were used.
-
Animal Model: C57BL/6 mice were used for the orthotopic xenograft model.
-
Tumor Implantation: 1 x 10^5 GL261-Luc cells were stereotactically implanted into the brains of the mice.
-
Treatment Groups:
-
Control group (vehicle).
-
Chromene Analog D19 (20 mg/kg, intraperitoneally, every other day for 2 weeks).
-
Temozolomide (5 mg/kg, orally, daily for 5 days).
-
-
Efficacy Evaluation: Tumor growth was monitored by bioluminescence imaging. Survival was monitored daily.
-
Toxicity Evaluation: Body weight was measured every other day, and major organs were collected for histological analysis at the end of the study.[1]
General In Vivo Xenograft Protocol for Doxorubicin
-
Cell Line: Human breast cancer cells (e.g., 4T1 or MDA-MB-231) or neuroblastoma cells (SH-SY5Y).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: 0.1 x 10^6 to 1.0 x 10^6 cells are typically injected into the mammary fat pad or flank of the mice.
-
Treatment Groups:
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers.
-
Toxicity Evaluation: Body weight is monitored, and in some studies, cardiac biomarkers like troponin I are measured to assess cardiotoxicity.[2]
References
- 1. Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of 6-Chloro-2H-Chromene Derivatives and Known Antimicrobial Agents
A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of 6-chloro-2H-chromene derivatives in comparison to established agents like penicillin, ciprofloxacin, and fluconazole.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, chromene derivatives, particularly halogenated compounds like those based on the this compound backbone, have garnered significant interest for their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the efficacy of this compound derivatives against that of well-established antimicrobial drugs, supported by available experimental data. It is important to note that while data on a variety of this compound derivatives is available, specific comparative studies on the parent compound, this compound, are limited in the reviewed literature. Therefore, this comparison is based on the performance of its closely related derivatives.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for various this compound derivatives and the standard antimicrobial agents against a range of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | Salmonella typhimurium | 12.5 | [1] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Bacillus subtilis | 250 | [2] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Staphylococcus aureus | 500 | [2] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Escherichia coli | 250 | [2] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Candida albicans | >1000 | [2] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (MDR) | 4 | [3] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis (MDR) | 1-4 | [3] |
| 6-Chloro-3-nitro-2-phenyl-2H-chromene | Staphylococcus aureus | 8-32 | [4] |
| 6-Chloro-2-phenyl-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol | Various Fungi | 22.1–184.2 (µM) | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Known Antimicrobial Agents
| Antimicrobial Agent | Microorganism | MIC (µg/mL) |
| Penicillin | Staphylococcus aureus (susceptible) | ≤ 0.12 |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤ 1 |
| Fluconazole | Candida albicans (susceptible) | ≤ 2 |
Comparative Efficacy Analysis
-
Antibacterial Activity: Certain halogenated 3-nitro-2H-chromene derivatives have demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 1-4 µg/mL.[3] This suggests that the this compound scaffold could be a promising starting point for the development of new anti-staphylococcal agents. In contrast, other derivatives like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde show significantly higher MIC values against S. aureus (500 µg/mL) and E. coli (250 µg/mL), indicating lower potency compared to ciprofloxacin (MIC ≤ 1 µg/mL for susceptible E. coli).[2]
-
Antifungal Activity: The antifungal potential of this compound derivatives appears to be variable. While some triazole-substituted derivatives show activity in the micromolar range against various fungi, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde was largely ineffective against Candida albicans (MIC >1000 µg/mL).[2][5] This is in stark contrast to fluconazole, a standard antifungal agent with a typical MIC of ≤ 2 µg/mL against susceptible C. albicans.
Mechanism of Action
The precise mechanism of action for this compound and its derivatives is still under investigation. However, studies on the broader class of chromenes suggest several potential modes of antimicrobial action. These include the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerases, which would disrupt DNA replication and lead to cell death.[6][7] Another proposed mechanism is the interference with bacterial cell wall synthesis by inhibiting the transpeptidation step in peptidoglycan formation.[7] The presence of a halogen atom, such as chlorine, on the chromene ring is often associated with enhanced antimicrobial properties, potentially by increasing the lipophilicity of the molecule and facilitating its entry into microbial cells.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound derivative) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are also included. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. The growth can be assessed visually or by using a spectrophotometric plate reader.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify. The agar should be poured to a uniform depth.
-
Inoculum Preparation and Inoculation: A standardized suspension of the test microorganism (equivalent to a 0.5 McFarland standard) is prepared. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of the agar plate to create a lawn of bacteria.
-
Application of Antimicrobial Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound. These disks are then placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the test microorganism.
-
Interpretation of Results: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and can be correlated to the susceptibility of the microorganism.
Visualizations
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a conceptual representation of the potential mechanisms of action for chromene derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanisms of antimicrobial action for chromene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ajrconline.org [ajrconline.org]
- 8. mdpi.com [mdpi.com]
Cross-Validation of 6-Chloro-2H-Chromene's Enzyme Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory activity of 6-Chloro-2H-chromene and its derivatives. By presenting available experimental data, detailed protocols, and relevant signaling pathways, this document aims to facilitate further research and drug discovery efforts centered on this promising scaffold.
Comparative Enzyme Inhibitory Activity
While direct and comprehensive comparative studies on the enzyme inhibitory activity of the parent this compound are limited in publicly available literature, significant research has been conducted on its derivatives. This section summarizes the inhibitory concentrations (IC50) of various this compound-containing compounds against several key enzymes. This data provides valuable insights into the potential of the this compound scaffold as a modulator of enzyme activity.
| Enzyme Target | Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| α-Amylase | N-(4-chlorophenyl)-2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | 4.23 ± 0.06 | Acarbose | 0.43 ± 0.01 |
| Carbonic Anhydrase IX (hCA IX) | 6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | >10 | Acetazolamide (AAZ) | 0.025 |
| Carbonic Anhydrase XII (hCA XII) | 6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | 0.619 | Acetazolamide (AAZ) | 0.0057 |
| P2Y6 Receptor | 3-Nitro-6-chloro-2-(trifluoromethyl)-2H-chromene | 1.79 | - | - |
Note: The presented IC50 values are derived from different studies and experimental conditions. Direct comparison should be made with caution. The specific structures of the tested compounds are more complex than the parent this compound, but they share this core moiety.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are standardized protocols for assessing the inhibitory activity of compounds against key enzymes relevant to the chromene scaffold.
Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining the inhibition of human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound (e.g., this compound derivative)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of a freshly prepared aqueous solution of the hCA isoenzyme.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of a solution of NPA in acetonitrile.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the enzyme activity as the rate of change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory effect of compounds on α-glucosidase activity.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Acarbose as a reference inhibitor
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, mix 50 µL of the test compound solution with 50 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the corresponding IC50 value.
Tyrosinase Inhibition Assay
This protocol describes a method for assessing the inhibition of mushroom tyrosinase, a commonly used model enzyme for screening potential depigmenting agents.
Materials:
-
Mushroom tyrosinase
-
L-DOPA as substrate
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Kojic acid as a reference inhibitor
-
96-well microplate reader
Procedure:
-
Prepare various concentrations of the test compound and kojic acid in an appropriate solvent.
-
In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 475 nm.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental designs. The following visualizations were created using the DOT language to adhere to the specified formatting requirements.
Caption: General workflow for an enzyme inhibition assay.
Caption: The extrinsic apoptosis pathway, a potential target for chromene derivatives.
References
The Dichotomy of Bioactivity: Correlating In Vitro Efficacy with In Vivo Outcomes for 6-Chloro-2H-chromene Derivatives
A comparative guide for researchers and drug development professionals on the bioactivity of 6-Chloro-2H-chromene, navigating the complex relationship between laboratory assays and whole-organism responses.
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of this compound and its analogues, offering insights into their therapeutic potential. While a direct, one-to-one correlation between the in vitro potency and in vivo efficacy of a single this compound derivative is not yet extensively documented in publicly available literature, this guide synthesizes the existing data to illuminate the potential translational landscape for this class of compounds.
In Vitro Bioactivity Profile
Several derivatives of this compound have demonstrated significant activity in a variety of cell-based and enzymatic assays. The primary areas of investigation include anti-inflammatory, anticancer, and antidiabetic properties.
Anti-inflammatory and P2Y6 Receptor Antagonism
A notable 6-chloro analogue of a 2H-chromene derivative has been identified as a potent antagonist of the P2Y6 receptor, a Gq-coupled receptor implicated in inflammation. In human astrocytoma cells, this compound exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting its potential for development as an anti-inflammatory agent.[1] These findings position such compounds as candidates for future in vivo studies in inflammatory and cancer models.
Antidiabetic Potential
Recent studies have explored 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents. These compounds have been evaluated for their inhibitory effects on key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, and their ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.
Table 1: In Vitro Antidiabetic Activity of 6-sulfonamide-2H-chromene Derivatives
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-sulfonamide-2H-chromene | α-Amylase | Varies | Acarbose | Varies |
| 6-sulfonamide-2H-chromene | α-Glucosidase | Varies | Acarbose | Varies |
| 6-sulfonamide-2H-chromene | PPAR-γ Transactivation | Varies | Pioglitazone | Varies |
Note: Specific IC50 values for individual 6-chloro derivatives within this class can be found in the cited literature. The table demonstrates the range of activities observed.
In Vivo Bioactivity Insights from the Broader Chromene Class
While in vivo data for this compound itself is limited, studies on other chromene derivatives provide valuable insights into the potential physiological effects and signaling pathways that may be relevant.
Anti-inflammatory Activity in Animal Models
A novel 2-phenyl-4H-chromen-4-one derivative has demonstrated significant in vivo anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model in mice.[2] This study revealed that the compound's mechanism of action involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) through the inhibition of the Toll-like receptor 4 (TLR4)/MAPK signaling pathway.[2] Similarly, a synthetic derivative of hydrangenol, featuring a 4H-chromen-4-one core, has shown potent anti-inflammatory and antinociceptive activities in a carrageenan-induced paw edema model in rats.[3]
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of a 2-phenyl-4H-chromen-4-one Derivative
| Assay | Model | Key Findings |
| In Vitro | LPS-stimulated RAW264.7 macrophages | Downregulation of NO, IL-6, and TNF-α expression. |
| In Vivo | LPS-induced inflammatory mouse model | Reduction of inflammation. |
Experimental Protocols
In Vitro P2Y6 Receptor Antagonism Assay
A common method to assess P2Y6 receptor antagonism involves measuring the inhibition of UDP-induced calcium mobilization in P2Y6R-expressing cells, such as 1321N1 human astrocytoma cells.
Workflow:
-
Cell Culture: P2Y6R-expressing 1321N1 cells are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The this compound derivative is added to the wells at various concentrations and incubated.
-
Agonist Stimulation: The P2Y6R agonist, uridine diphosphate (UDP), is added to stimulate calcium influx.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for determining P2Y6 receptor antagonism.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This widely used animal model assesses the anti-inflammatory properties of a test compound.
Workflow:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions.
-
Compound Administration: The this compound derivative is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway
The anti-inflammatory effects of some chromene derivatives have been linked to the modulation of key inflammatory signaling pathways. The TLR4/MAPK pathway is a critical cascade in the innate immune response that is often targeted by anti-inflammatory drugs.
Caption: Inhibition of the TLR4/MAPK pathway by a chromene derivative.
Conclusion: Bridging the Gap
The available data strongly suggests that this compound derivatives possess significant in vitro bioactivity, particularly in the realms of anti-inflammatory and antidiabetic research. While direct correlative in vivo studies for these specific chlorinated compounds are still emerging, the promising in vivo anti-inflammatory efficacy of other chromene analogues provides a solid rationale for their continued investigation. Future research should focus on conducting comprehensive studies that follow promising this compound candidates from initial in vitro screening through to in vivo efficacy and pharmacokinetic/pharmacodynamic modeling. This will be crucial in bridging the gap between laboratory findings and potential clinical applications, ultimately determining the true therapeutic value of this intriguing class of compounds.
References
- 1. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of 6-Chloro-2H-Chromene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the target selectivity of various 6-Chloro-2H-chromene derivatives based on available experimental data. This document summarizes quantitative findings in structured tables, details key experimental protocols, and visualizes relevant signaling pathways to aid in the evaluation of these compounds for therapeutic development.
Comparative Selectivity Data
The following tables summarize the inhibitory activities of several this compound derivatives against various biological targets. The data is compiled from multiple studies to provide a comparative overview of their potency and selectivity.
Table 1: P2Y6 Receptor Antagonism
| Compound ID/Reference | Derivative Description | Target | IC50 (µM) |
| Compound 12 | 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6R | 1-2 |
| MRS4853 (analogue) | 5- or 8-Triethylsilylethynyl extension | Human P2Y6R | 0.46 |
Data from a study on multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists indicates that 6-chloro substitution enhances potency compared to other halogens at the same position.[1]
Table 2: Anticancer Activity against Human Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Derivative 2 | HT-29 (Colon) | > Doxorubicin | Doxorubicin | - |
| Derivative 5 | HepG-2 (Liver) | > Doxorubicin | Doxorubicin | - |
| Derivative 6 | MCF-7 (Breast) | > Doxorubicin | Doxorubicin | - |
| EMAC10163b | - | - | - | - |
| Compound 10a | HepG2 (Liver) | 0.98 | - | - |
Various novel chromene derivatives have demonstrated anticancer activity against liver, colon, and breast cancer cell lines, with some showing higher potency than the reference drug doxorubicin.[2] Another study identified a 2H-chromen derivative, compound 10a, with potent inhibitory activity against HepG2 cells and telomerase.[3]
Table 3: Protein Kinase Inhibition
| Derivative Class | Target Kinase | IC50 | Notes |
| 2-iminochromene | p60c-src | - | Generally active |
| 2-iminochromene | lck, lyn, fyn | - | Weak inhibitors |
Derivatives of 2-iminochromene have been identified as inhibitors of the p60c-src tyrosine kinase.[4] These compounds showed relative selectivity for p60c-src over other Src family kinases like lck, lyn, and fyn.[4]
Table 4: Carbonic Anhydrase Isoform Inhibition
| Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 2H-chromene derivatives | >10000 | >10000 | Selective Inhibition | Selective Inhibition |
A study on 2H-chromene and 7H-furo-chromene derivatives revealed selective inhibition of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII over the cytosolic isoforms I and II.[5]
Key Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[3] The formation of purple formazan crystals is proportional to the number of viable, metabolically active cells.[3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
P2Y6 Receptor Antagonism Assessment using Calcium Mobilization Assay
This protocol is used to determine the antagonistic activity of compounds against Gq-coupled G-protein coupled receptors (GPCRs) like the P2Y6 receptor.
Principle: Activation of the P2Y6 receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[7] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[8]
Procedure:
-
Cell Culture: Use a cell line stably expressing the human P2Y6 receptor, such as 1321N1 astrocytoma cells.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the this compound derivatives.
-
Agonist Stimulation: Stimulate the cells with a known P2Y6 receptor agonist, such as UDP, at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.
Visualized Signaling Pathways and Experimental Workflows
References
- 1. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. protocols.io [protocols.io]
- 7. What are P2Y6 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Reproducibility of published synthesis protocols for 6-Chloro-2h-chromene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis protocols for 6-chloro-2H-chromene derivatives, with a focus on reproducibility and efficiency. The information is intended to assist researchers in selecting the most suitable methodology for their specific needs, particularly in the context of drug discovery and development where chromene scaffolds are of significant interest.
Introduction
The 2H-chromene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this compound derivatives have emerged as potent antagonists of the P2Y6 receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] The reliable and reproducible synthesis of these compounds is therefore of critical importance for further investigation and potential therapeutic applications. This guide compares different synthetic strategies for 2H-chromenes and provides a detailed protocol for a specific this compound derivative.
Comparison of Synthetic Protocols for 2H-Chromenes
The synthesis of the 2H-chromene ring system can be achieved through various strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Below is a summary of common approaches.
| Synthetic Strategy | Catalyst/Reagent | Starting Materials | General Yields | Key Features & Limitations |
| Oxa-Michael-Henry Tandem Reaction | L-proline derived organocatalyst | Salicylaldehydes and conjugated nitroalkenes | Excellent | Provides high enantioselectivity for chiral chromenes.[3] |
| Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) | Bicyclic hydrazine catalyst | O-allyl salicylaldehydes | Good to excellent | Efficient for a variety of substituted salicylaldehydes.[4] |
| Electrophilic Cyclization | I₂, ICl, or PhSeBr | Substituted propargylic aryl ethers | Excellent | Mild conditions and tolerance of various functional groups.[3] |
| Condensation Reaction | 4-Dimethylaminopyridine (DMAP) | Salicylaldehydes and acrylonitrile | High | Efficient for the synthesis of 3-cyano-2H-chromenes.[3] |
| Microwave-Assisted Synthesis | None (Microwave irradiation) | Varies (e.g., coumarins and hydrazines) | High (up to 97%) | Rapid reaction times and often improved yields compared to conventional heating.[5] |
Detailed Experimental Protocol: Synthesis of 6-Chloro-3-nitro-2-(trifluoromethyl)-2H-chromene
This protocol is adapted from the synthesis of P2Y6 receptor antagonists and represents a reliable method for obtaining a specific this compound derivative.[2]
Reaction Scheme:
Materials:
-
5-Chlorosalicylaldehyde
-
3,3,3-Trifluoro-1-nitropropene
-
Catalyst (e.g., a chiral secondary amine for asymmetric synthesis)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (1 equivalent) in the chosen solvent, add the catalyst (typically 10-20 mol%).
-
Add 3,3,3-trifluoro-1-nitropropene (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene.
Quantitative Data:
Published syntheses of related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives report yields ranging from moderate to excellent, often exceeding 80%.[2] The reproducibility is generally considered good for this type of catalytic condensation reaction, although it can be influenced by the purity of reagents and precise reaction conditions.
Signaling Pathway of the P2Y6 Receptor
This compound derivatives have been identified as antagonists of the P2Y6 receptor. Understanding the signaling pathway of this receptor is crucial for elucidating the mechanism of action of these compounds. The P2Y6 receptor is a G-protein coupled receptor that primarily signals through the Gαq and Gα13 pathways.[5][6]
Experimental Workflow for Synthesis and Screening
The general workflow for synthesizing and evaluating new this compound derivatives as P2Y6 receptor antagonists involves several key steps, from initial synthesis to biological characterization.
Conclusion
The synthesis of this compound derivatives is achievable through a variety of methods, with the catalytic condensation of salicylaldehydes and nitroalkenes offering a robust and reproducible route to specific, biologically active compounds. The provided protocol and comparative data aim to facilitate the efficient synthesis and evaluation of these important molecules. Further research into optimizing these synthetic routes and exploring the full therapeutic potential of P2Y6 receptor antagonists is warranted.
References
- 1. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Chromene synthesis [organic-chemistry.org]
- 4. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Chloro-2H-chromene
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Chloro-2H-chromene. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A flame-retardant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Work should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or dust. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Sandals and other open-toed footwear are strictly prohibited in the laboratory. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear and effective plan for managing spills and disposing of waste is essential.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.
-
Do not dispose of down the drain or in regular trash.
-
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
